Hexarhodium hexadecacarbonyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16CO.6Rh/c16*1-2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQABOJVTZVBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh6(CO)16, C16O16Rh6 | |
| Record name | Hexadecacarbonylhexarhodium | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hexadecacarbonylhexarhodium | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; Flammable, but not an explosive hazard; [MSDSonline] | |
| Record name | Hexarhodium hexadecacarbonyl | |
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CAS No. |
28407-51-4 | |
| Record name | Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetra-μ3-carbonyldodecacarbonyl-octahedro-hexarhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.539 | |
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Contextualization of Rhodium Carbonyl Clusters Within Transition Metal Organometallic Chemistry
Rhodium carbonyl clusters are a prominent class of compounds within the broader field of transition metal organometallic chemistry. wikipedia.orglibretexts.org This area of chemistry focuses on compounds containing metal-carbon bonds, which are pivotal in many catalytic processes. wikipedia.org Rhodium, in particular, can exist in various oxidation states, with rhodium(I) and rhodium(III) being the most common and important for catalysis. wikipedia.org
Metal carbonyl clusters, in general, are compounds that feature a framework of metal atoms bonded to each other and to carbon monoxide (CO) ligands. libretexts.org These clusters are of great interest because they can be considered as molecular models for metal surfaces, providing insights into the mechanisms of heterogeneous catalysis. osti.gov The study of rhodium carbonyl clusters, such as Rh6(CO)16 and its smaller counterpart, tetrarhodium dodecacarbonyl (Rh4(CO)12), has been instrumental in understanding the fundamental principles of cluster chemistry, including bonding, structure, and reactivity. wikipedia.orglibretexts.org
Historical Development of Rh6 Co 16 Synthesis and Initial Structural Elucidation
The initial synthesis of hexarhodium hexadecacarbonyl was reported in 1943 by Walter Hieber. wikipedia.org He achieved this by the carbonylation of rhodium(III) chloride trihydrate (RhCl3·3H2O) at high temperatures (80–230 °C) and a high pressure of carbon monoxide (200 atm), using copper or silver as a halide acceptor. wikipedia.org However, Hieber incorrectly proposed the formula as Rh4(CO)11. wikipedia.org
The correct formula and structure were later established by Lawrence F. Dahl and his coworkers using X-ray crystallography. wikipedia.orgacs.org Their work revealed an octahedral arrangement of the six rhodium atoms. dalalinstitute.comuvic.ca The structure consists of twelve terminal CO ligands (two on each rhodium atom) and four triply bridging CO ligands that cap four of the eight faces of the rhodium octahedron. uvic.caresearchgate.netresearchgate.net This structural determination was a significant milestone in cluster chemistry, as Rh6(CO)16 was the first-known hexanuclear metal carbonyl. mocvd-precursor-encyclopedia.de
Subsequent research has led to the development of several other synthetic routes to Rh6(CO)16. These include:
The carbonylation of a mixture of anhydrous rhodium trichloride (B1173362) and iron pentacarbonyl. wikipedia.org
The reaction of rhodium(II) acetate (B1210297) with carbon monoxide and water. wikipedia.org
The thermal decomposition of tetrarhodium dodecacarbonyl (Rh4(CO)12) in boiling hexane. wikipedia.org
Evolution of Research Trajectories and Scientific Significance of Rh6 Co 16 in Catalysis and Materials Science
Rational Design and Controlled Synthesis of Homoleptic Rh₆(CO)₁₆
The synthesis of pure, unadulterated this compound, a homoleptic cluster, has been the subject of extensive research, leading to several optimized and high-yield methodologies.
Optimized Reduction Strategies for Rhodium Precursors under Carbon Monoxide Atmospheres
The foundational synthesis of Rh₆(CO)₁₆ involves the reduction of rhodium salts in the presence of carbon monoxide, often at elevated temperatures and pressures. smolecule.com A classic and effective method is the reductive carbonylation of rhodium(III) chloride (RhCl₃·3H₂O). wikipedia.org This process is typically carried out at temperatures ranging from 80 to 230 °C under a high pressure of carbon monoxide (around 200 atm), often using copper or silver as a halide acceptor. wikipedia.org
Significant improvements in yield and reaction conditions have been achieved through various strategies. For instance, the use of rhodium(II) acetate (B1210297) dimer, [Rh₂(O₂CCH₃)₄], as a precursor allows for the synthesis of Rh₆(CO)₁₆ under less harsh conditions. wikipedia.org Another high-yield approach involves the reductive carbonylation of silica-supported rhodium trichloride (B1173362) (RhCl₃) or dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂) in the presence of a base like sodium acetate. researchgate.net
The reaction of [Rh(CO)₂Cl]₂ with carbon monoxide in an aqueous alcoholic solution containing lithium acetate can produce Rh₆(CO)₁₆ in yields as high as 77%. mocvd-precursor-encyclopedia.de Similarly, using organic solvents with minor amounts of water can also favor the formation of the hexanuclear cluster, albeit in lower yields (around 30%). mocvd-precursor-encyclopedia.de
Table 1: Comparison of Reduction Strategies for Rh₆(CO)₁₆ Synthesis
| Precursor | Reducing Agent/Conditions | Yield | Reference |
|---|---|---|---|
| RhCl₃·3H₂O | CO (200 atm), 80–230 °C, Cu or Ag | Good | wikipedia.org |
| [Rh₂(O₂CCH₃)₄] | CO, H₂O | - | wikipedia.org |
| Silica-supported RhCl₃ or [Rh(CO)₂Cl]₂ | CO (1 atm), CH₃CO₂Na | High | researchgate.net |
| [Rh(CO)₂Cl]₂ | CO, H₂O/alcohol, LiOAc | 77% | mocvd-precursor-encyclopedia.de |
| [Rh(CO)₂Cl]₂ | CO, organic solvent, minor H₂O | 30% | mocvd-precursor-encyclopedia.de |
High-Yield Conversions from Lower Nuclearity Rhodium Carbonyl Clusters (e.g., Rh₄(CO)₁₂)
This compound can be synthesized quantitatively through the thermal decomposition of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) in a suitable solvent like boiling hexane. wikipedia.org This conversion highlights the greater thermal stability of the Rh₆ cluster compared to its Rh₄ counterpart. The balanced chemical equation for this transformation is:
3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO wikipedia.org
This method is particularly useful for obtaining high-purity Rh₆(CO)₁₆, as Rh₄(CO)₁₂ can be prepared with high selectivity. osti.gov The conversion can also be facilitated on support materials. For example, when Rh₄(CO)₁₂ is chemisorbed onto silica, it readily rearranges to form Rh₆(CO)₁₆, indicating the mobility of rhodium carbonyl fragments on the surface. researchgate.net However, the presence of a carbon monoxide atmosphere can inhibit this reaction, stabilizing the Rh₄(CO)₁₂ cluster. researchgate.net
Under hydroformylation conditions, rhodium carbonyl precursors like [Rh(acac)(CO)₂] can decompose to form both Rh₄(CO)₁₂ and Rh₆(CO)₁₆. rsc.org In this context, Rh₄(CO)₁₂ acts as an intermediate that readily converts to the more stable Rh₆(CO)₁₆, especially at higher temperatures and lower carbon monoxide partial pressures. rsc.org
Template-Directed Synthesis within Confined Environments (e.g., Zeolite Supercages)
Zeolites, with their well-defined pore structures, offer a unique environment for the template-directed synthesis of metal clusters, including Rh₆(CO)₁₆. This "ship-in-a-bottle" approach allows for the formation of clusters within the zeolite supercages, preventing their aggregation. researchgate.netrsc.org
The synthesis typically begins with the anchoring of a mononuclear rhodium precursor, such as rhodium gem-dicarbonyl complexes (Rh(I)(CO)₂), onto the zeolite framework. osti.govresearchgate.net These anchored species can be converted to Rh₄(CO)₁₂ within the zeolite supercages by treatment with carbon monoxide and water at around 35 °C. osti.govresearchgate.net While Rh₆(CO)₁₆ can form alongside Rh₄(CO)₁₂, its initial yield is often low due to the trapping of the Rh₄ cluster and the slow transport of mononuclear rhodium species. osti.govresearchgate.net
A key strategy to enhance the yield of Rh₆(CO)₁₆ involves the controlled fragmentation of the entrapped Rh₄(CO)₁₂. Exposing the sample to wet helium at 80 °C causes the Rh₄(CO)₁₂ to break down, generating mobile Rh(I)(CO)₂ species which then reassemble into the more stable Rh₆(CO)₁₆. osti.govresearchgate.net Through repetitive cycles of this formation and fragmentation process, yields of Rh₆(CO)₁₆ greater than 90% can be achieved within the zeolite. osti.gov This dynamic process is facilitated by the half-reactions of the water-gas shift reaction. osti.govresearchgate.net
Kinetic and Mechanistic Insights into Rh₆(CO)₁₆ Formation from Mononuclear Species
The formation of Rh₆(CO)₁₆ from mononuclear precursors is a multi-step process. In zeolite-templated synthesis, the initial step involves the conversion of anchored Rh(I)(CO)₂ complexes to Rh₄(CO)₁₂. osti.govresearchgate.net The kinetics of this process are influenced by factors such as temperature and the presence of water. The subsequent formation of Rh₆(CO)₁₆ is often hindered by the stability and confinement of the intermediate Rh₄(CO)₁₂ cluster within the zeolite pores. osti.gov
The mechanism for overcoming this kinetic barrier involves the controlled decomposition of Rh₄(CO)₁₂ back to mononuclear rhodium species, which can then aggregate to form the larger, thermodynamically favored Rh₆ cluster. osti.gov This reversible formation and breakup of rhodium carbonyl clusters are intricately linked to the water-gas shift reaction, with the evolution of gaseous products like CO₂ being observed. researchgate.net Understanding this reaction network allows for the rational control over the nuclearity of the encapsulated rhodium clusters. researchgate.net
Tailored Synthesis of Substituted Hexarhodium Carbonyl Derivatives
The reactivity of Rh₆(CO)₁₆ allows for the synthesis of a variety of substituted derivatives, where one or more carbonyl ligands are replaced by other donor ligands. This opens up avenues for fine-tuning the electronic and steric properties of the cluster for specific applications.
Ligand Substitution Reactions for Monosubstituted Clusters (e.g., Rh₆(CO)₁₅L)
Monosubstituted derivatives of the type Rh₆(CO)₁₅L can be prepared through ligand substitution reactions where Rh₆(CO)₁₆ is reacted with a suitable ligand L. researchgate.net These reactions typically involve the displacement of a single terminal carbonyl ligand. A wide range of neutral two-electron donor ligands have been successfully incorporated, including phosphines (e.g., PPh₃, P(OPh)₃), phosphites, nitriles (e.g., NCMe), pyridines, and alkenes (e.g., cyclooctene). researchgate.netrsc.org
The substitution occurs at a terminal CO position, and the resulting Rh₆(CO)₁₅L cluster generally maintains the octahedral rhodium framework of the parent compound. rsc.org The electronic and steric properties of the incoming ligand L can influence the local geometry around the substitution site. For instance, the introduction of P-donor ligands and cyclooctene (B146475) leads to stereoselective distortions in the vicinity of the substituted rhodium atom. rsc.org These distortions include a lengthening of the Rh-Rh bonds cis to the new ligand and a shortening of the Rh-Rh bond opposite the substitution site. rsc.org
Table 2: Examples of Monosubstituted Hexarhodium Carbonyl Clusters (Rh₆(CO)₁₅L)
| Ligand (L) | Class | Reference |
|---|---|---|
| P(OPh)₃ | Phosphite (B83602) | rsc.org |
| P(4-CF₃C₆H₄)₃ | Phosphine (B1218219) | rsc.org |
| P(nBu)₃ | Phosphine | rsc.org |
| Me₂SO | Sulfoxide | rsc.org |
| MeCN | Nitrile | rsc.org |
| C₈H₁₄ (cyclooctene) | Alkene | rsc.org |
| PPh₃ | Phosphine | researchgate.net |
| py (pyridine) | Amine | researchgate.net |
The study of these monosubstituted clusters provides valuable insights into the electronic effects transmitted through the metal framework and the steric influences on the cluster's structure.
Synthesis of Disubstituted and Polysubstituted Rh₆(CO)₁₆ Architectures
The synthesis of disubstituted and polysubstituted derivatives of this compound, Rh₆(CO)₁₆, is a crucial area of research for fine-tuning the electronic and steric properties of the cluster for applications in catalysis and materials science. These modifications typically involve the substitution of one or more carbonyl (CO) ligands with other donor ligands, most commonly phosphines.
A general and effective method for creating monosubstituted derivatives, [Rh₆(CO)₁₅L], involves the initial replacement of a CO ligand with a labile ligand, such as acetonitrile (B52724) (MeCN), to form an activated cluster like [Rh₆(CO)₁₅(NCMe)]. researchgate.netscholaris.ca This intermediate readily reacts with a variety of other ligands (L), including phosphines, phosphites, and isonitriles, to yield the desired monosubstituted product. The substituents in these derivatives typically replace a terminal CO ligand. researchgate.net
The synthesis of disubstituted and polysubstituted clusters can be achieved by reacting Rh₆(CO)₁₆ or its labile derivatives with a stoichiometric excess of the incoming ligand. For instance, a series of disubstituted derivatives containing alkenylphosphine ligands have been synthesized starting from [Rh₆(CO)₁₆-ₓ(NCMe)ₓ] (where x = 1, 2) and reacting them with Ph₂P((CH₂)ₙCH=CH₂) (where n = 2, 3). nih.gov An interesting aspect of this particular synthesis is the subsequent isomerization of the terminal alkenyl substituents within the coordination sphere of the hexarhodium cluster. nih.gov
Furthermore, substitution is not limited to phosphine ligands. Reactions with fragments like GaCp* have been shown to replace not just one, but up to four of the face-bridging CO ligands, leading to a series of compounds with the general formula [Rh₆(CO)₁₆-ₓ(GaCp*)ₓ] where x can be 1, 2, 3, or 4. rsc.org This demonstrates the versatility of substitution reactions in creating a wide range of polysubstituted Rh₆(CO)₁₆ architectures.
Table 1: Examples of Substituted this compound Derivatives
| Precursor | Reactant | Product | Reference |
|---|---|---|---|
| [Rh₆(CO)₁₅(NCMe)] | L (e.g., P(OPh)₃, P(nBu)₃) | [Rh₆(CO)₁₅L] | researchgate.netscholaris.ca |
| [Rh₆(CO)₁₆-ₓ(NCMe)ₓ] (x=1, 2) | Ph₂P((CH₂)ₙCH=CH₂) (n=2, 3) | [Rh₆(CO)₁₄(μ₂,κ³-Ph₂PCH₂CH=C(H)R)] (R=Me, Et) | nih.gov |
| [Rh₆(CO)₁₆] | GaCp* | [Rh₆(CO)₁₆-ₓ(GaCp*)ₓ] (x=1-4) | rsc.org |
Methodologies for the Incorporation of Heterometals and Main-Group Elements into Rhodium Carbonyl Frameworks (e.g., InCp, GaCp, Fe, Sb)
The incorporation of heterometals and main-group elements into rhodium carbonyl clusters opens up a vast area of multinuclear and mixed-element chemistry, leading to novel structures and reactivity. Several synthetic strategies are employed to achieve this, with redox condensation and substitution reactions being the most prominent.
Incorporation of Indium and Gallium: The main-group fragments Indium(I) cyclopentadienyl (B1206354) (InCp) and Gallium(I) cyclopentadienyl (GaCp) have been successfully incorporated into the Rh₆ framework. The reaction of the labile cluster [Rh₆(CO)₁₅(NCMe)] with InCp* under mild conditions yields [Rh₆(CO)₁₅(InCp)], which was the first reported transition metal carbonyl cluster with a coordinated InCp fragment. rsc.orgresearchgate.net Similarly, the reaction of Rh₆(CO)₁₆ with GaCp* results in the substitution of face-bridging carbonyl ligands to form a series of derivatives, [Rh₆(μ₃-CO)₄₋ₓ(μ₃-GaCp)ₓ(CO)₁₂]. researchgate.netresearchgate.net A notable example is the formation of [Rh₆(CO)₁₂(μ₃-GaCp)₄] through the reaction of Rh₆(CO)₁₆ with GaCp*. researchgate.netnih.gov
Incorporation of Iron: The synthesis of iron-rhodium carbonyl clusters has been achieved through redox condensation reactions involving iron anionic carbonyls and rhodium complexes. scispace.comrsc.org For instance, reacting [FeRh₄(CO)₁₅]²⁻ with [Rh₂(CO)₄Cl₂] can produce the hexanuclear cluster [FeRh₅(CO)₁₆]⁻. scispace.com Another key approach involves the condensation of iron-rhodium anions with other iron carbonyls. While aiming for higher iron substitution in the [FeₓRh₆-ₓ(CO)₁₆]ⁿ⁻ series, new structural types have been discovered. unimib.it Importantly, clusters such as [FeRh₅(CO)₁₆]⁻ and [Fe₂Rh₄(CO)₁₆]²⁻ have been shown to be isostructural with Rh₆(CO)₁₆, indicating a direct replacement of rhodium atoms with iron within the octahedral core. unimib.it
Incorporation of Antimony: The synthesis of rhodium-antimony carbonyl clusters often utilizes the redox condensation method. acs.orgnih.gov This typically involves reacting a preformed rhodium carbonyl anion, such as [Rh₇(CO)₁₆]³⁻, with an antimony(III) salt like SbCl₃. nih.gov By carefully controlling the reaction conditions (stoichiometry, atmosphere, and solvent), a variety of high-nuclearity Rh-Sb clusters have been isolated, including [Rh₂₀Sb₃(CO)₃₆]³⁻ and [Rh₂₁Sb₂(CO)₃₈]⁵⁻. acs.orgnih.gov Another synthetic route involves the reaction of K₅Sb₄ with CpRh(PPh₃)₂ to produce novel Rh-Sb binary Zintl clusters. sciopen.comsciopen.com
Table 2: Synthesis of Heterometallic and Main-Group Element Containing Rhodium Carbonyl Clusters
| Rhodium Precursor | Hetero-element Source | Product | Synthetic Method | Reference |
|---|---|---|---|---|
| [Rh₆(CO)₁₅(NCMe)] | InCp* | [Rh₆(CO)₁₅(InCp*)] | Substitution | rsc.orgresearchgate.net |
| [Rh₆(CO)₁₆] | GaCp* | [Rh₆(CO)₁₂(μ₃-GaCp*)₄] | Substitution | researchgate.netnih.gov |
| [FeRh₄(CO)₁₅]²⁻ | [Rh₂(CO)₄Cl₂] | [FeRh₅(CO)₁₆]⁻ | Redox Condensation | scispace.com |
| [Rh₇(CO)₁₆]³⁻ | SbCl₃ | [Rh₂₀Sb₃(CO)₃₆]³⁻, [Rh₂₁Sb₂(CO)₃₈]⁵⁻ | Redox Condensation | acs.orgnih.gov |
Cluster Aggregation and Disproportionation Pathways in Rh₆(CO)₁₆ Synthesis
The formation of this compound often proceeds through the aggregation of smaller rhodium carbonyl species. A well-established pathway is the thermal decomposition of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂). In boiling hexane, Rh₄(CO)₁₂ undergoes a disproportionation reaction to yield the more stable Rh₆(CO)₁₆ and carbon monoxide. wikipedia.org
3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO
This transformation highlights the tendency of smaller rhodium carbonyl clusters to aggregate into the more stable hexanuclear species under appropriate conditions. The reaction is inhibited by the presence of a carbon monoxide atmosphere, which shifts the equilibrium back towards the smaller cluster. researchgate.net
The synthesis of Rh₆(CO)₁₆ within the confined spaces of zeolite supercages provides further insight into the aggregation pathways. Mononuclear rhodium precursors, such as anchored Rh(I)(CO)₂ complexes, can be converted to Rh₄(CO)₁₂ in the presence of CO and water. researchgate.net This tetranuclear cluster can then be trapped within the zeolite pores. Subsequent treatment, such as exposure to wet helium at elevated temperatures, can cause the fragmentation of some Rh₄(CO)₁₂ back to mononuclear species, which can then re-aggregate to form the larger and more stable Rh₆(CO)₁₆. researchgate.net The formation and breakup of these clusters are facilitated by the half-reactions of the water-gas shift reaction. This demonstrates a dynamic equilibrium between mononuclear, tetranuclear, and hexanuclear rhodium carbonyl species, where the formation of Rh₆(CO)₁₆ is the result of a stepwise aggregation process.
Kinetic studies on the reaction of Rh₆(CO)₁₆ with nitrite (B80452) (NO₂⁻) to form the interstitial nitrido cluster [Rh₆N(CO)₁₅]⁻ have revealed a complex, multi-step process. mcmaster.caresearchgate.net While this is a reaction of the pre-formed cluster rather than its synthesis, the initial steps involving nucleophilic attack on a CO ligand and subsequent CO loss provide a model for the types of elementary steps that could be involved in cluster aggregation and rearrangement processes. mcmaster.ca
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Rh₆(CO)₁₆ Systems
High-resolution NMR spectroscopy stands as a powerful tool for elucidating the structure and dynamics of Rh₆(CO)₁₆ in solution.
Variable Temperature ¹³C and ¹⁰³Rh NMR for Probing Carbonyl Fluxionality
Early variable-temperature ¹³C NMR studies suggested that Rh₆(CO)₁₆ is static in solution, even at temperatures up to +70°C. researchgate.net However, more recent and advanced NMR methods have revealed that the compound does exhibit CO-fluxionality, although the rate of exchange is significantly slower than in its substituted derivatives. researchgate.netresearchgate.net This fluxional behavior involves the exchange of carbonyl (CO) ligands around the rhodium cluster.
In contrast, substituted hexarhodium carbonyl clusters, such as [Rh₆(CO)₁₅L] where L can be a various ligand like a phosphine, show more pronounced fluxionality. researchgate.net At low temperatures, the NMR spectra of these derivatives are consistent with their solid-state structures, but as the temperature increases, localized exchanges of terminal and face-bridging CO ligands occur on different rhodium atoms of the Rh₆ octahedron. researchgate.net
Direct ¹⁰³Rh NMR studies have also been employed, particularly for substituted derivatives, to support the solution structures proposed by other means. researchgate.net For instance, in [Rh₄(CO)₁₂₋ₓLₓ] (where L is a phosphite ligand), ¹⁰³Rh NMR data at low temperatures confirm the previously suggested solution structures. researchgate.net
Elucidation of CO Exchange Pathways and Mechanisms within the Rh₆(CO)₁₆ Core
While Rh₆(CO)₁₆ itself shows limited fluxionality on the NMR timescale, studies of its derivatives have provided significant insight into potential CO exchange mechanisms. researchgate.netresearchgate.net For substituted clusters, different localized exchanges between terminal and face-bridging carbonyls have been observed at elevated temperatures. researchgate.net
Two primary types of exchanges, termed "S-type" and "U-type," have been identified in substituted Rh₆(CO)₁₆ clusters. The kinetics of these exchanges are temperature-dependent, and for the S-type mechanism, the rate also varies with the nature of the substituting ligand. researchgate.net The fluxional process in a monosubstituted derivative like Rh₆(CO)₁₅(PPh₃) is thought to involve a simple oscillation of the phosphine ligand on the substituted rhodium atom, which facilitates the exchange of the unique terminal CO on this rhodium with adjacent triply-bridging (μ₃-CO) ligands. researchgate.net This process, however, does not involve the exchange of all CO ligands; the two terminal carbonyls on the rhodium atom trans to the substituted rhodium remain static. researchgate.net
The Ligand Polyhedral Model (LPM) has been proposed as a general mechanism for ligand fluxionality in transition metal carbonyl clusters, suggesting that different types of carbonyl scrambling can be explained by a single overarching method. nih.govrsc.org However, experimental evidence from IR and modern multinuclear NMR measurements on rhodium-containing clusters indicates that this model may not be universally applicable, with many examples showing only partial CO migration over parts of the rhodium polyhedron. nih.gov
Application of Two-Dimensional NMR Techniques (e.g., HMQC, EXSY) for Solution Dynamics and Connectivity
Two-dimensional (2D) NMR techniques have been instrumental in unraveling the complex solution dynamics and connectivity within Rh₆(CO)₁₆ and its derivatives. spbu.ruresearchgate.net Heteronuclear Multiple Quantum Coherence (HMQC), also known as Heteronuclear Single Quantum Coherence (HSQC), is a powerful method for establishing correlations between different nuclei, such as ¹³C and ¹⁰³Rh. spbu.rulibretexts.org These experiments help in the unambiguous assignment of carbonyl resonances to specific rhodium atoms.
For example, 2D ¹³C-{¹⁰³Rh} and ³¹P-{¹⁰³Rh} HMQC experiments have been used to study the solution structure and dynamic behavior of disubstituted derivatives like [Rh₆(CO)₁₄(μ,η²-diphosphine)]. spbu.ruresearchgate.net These studies have shown that the solid-state structure of these clusters is largely maintained in solution. researchgate.net
Exchange Spectroscopy (EXSY) is another crucial 2D NMR technique that provides direct evidence of chemical exchange processes. spbu.ru ¹³C EXSY NMR has been applied to substituted Rh₆(CO)₁₆ clusters to identify the specific pathways of CO exchange. researchgate.net By observing cross-peaks in the EXSY spectrum, researchers can map the exchange of terminal and face-bridging carbonyls associated with the unsubstituted rhodium atoms in these derivatives. spbu.ruresearchgate.net
Solid-State ¹³C NMR Characterization of Rh₆(CO)₁₆ and its Supported Analogues
Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, often employing magic angle spinning (MAS), provides valuable information about the structure of Rh₆(CO)₁₆ in the solid phase. acs.org This technique is particularly useful for characterizing supported Rh₆(CO)₁₆ analogues, which are important in catalysis. acs.org
For instance, Rh₆(CO)₁₆ has been synthesized in NaY zeolite, and its structure has been investigated using solid-state NMR. oup.com The spectra are typically recorded under conditions of magic angle spinning to mitigate the effects of chemical shift anisotropy and dipolar interactions. acs.org
Quantum chemical calculations have been used in conjunction with experimental solid-state NMR to investigate the ¹³C chemical shift tensors in Rh₆(CO)₁₆. illinois.edu These combined studies provide a deeper understanding of the electronic structure and bonding within the cluster. The preparation of ¹³C-enriched Rh₆(CO)₁₆ samples is often necessary for these detailed solid-state NMR investigations. illinois.edu
Advanced Vibrational Spectroscopy of Rh₆(CO)₁₆
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for characterizing metal carbonyl clusters like Rh₆(CO)₁₆.
Infrared (IR) Spectroscopic Assignments of Terminal and Bridging Carbonyl Ligands
The infrared spectrum of Rh₆(CO)₁₆ in the carbonyl stretching region (ν(CO)) provides a distinct fingerprint of its structure. The positions of the IR bands are highly sensitive to the coordination mode of the CO ligands, allowing for the differentiation between terminal and bridging carbonyls. mpg.de
In general, terminal CO ligands exhibit stretching frequencies in the range of approximately 2125–1850 cm⁻¹, while bridging CO ligands absorb at lower frequencies, typically between 1850–1700 cm⁻¹. mpg.de For Rh₆(CO)₁₆, the IR spectrum shows characteristic bands corresponding to both terminal and triply-bridging (μ₃-CO) carbonyl ligands, consistent with its solid-state structure determined by X-ray crystallography. A weak vibration observed around 1820 cm⁻¹ in some reaction mixtures containing rhodium carbonyl species has been attributed to the bridging carbonyls of Rh₆(CO)₁₆. acs.org The analysis of the terminal C-O stretching region of the infrared spectra has been aided by ¹³C isotopic enrichment studies. researchgate.net
The ν(CO) frequencies are a measure of the C-O bond strength and are influenced by the extent of π-back-bonding from the metal to the CO ligands. mpg.de This makes IR spectroscopy a powerful tool for probing the electronic effects of ligand substitution on the Rh₆(CO)₁₆ core and for identifying different CO ligands in various chemical environments. mpg.de
In Situ IR Studies for Monitoring Reaction Intermediates and Surface Interactions of Rh₆(CO)₁₆
In situ infrared (IR) spectroscopy is a powerful tool for observing chemical transformations in real-time, providing valuable insights into reaction mechanisms, intermediates, and the interaction of clusters with support materials.
Studies have employed in situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of Rh₆(CO)₁₆ from precursor complexes. For instance, the decomposition of [Rh(acac)(CO)₂] under synthesis gas (CO/H₂) at elevated temperatures and pressures has been shown to proceed through the intermediate [Rh₄(CO)₁₂] before forming the more stable Rh₆(CO)₁₆. rsc.org The reaction rates are temperature-dependent, with the conversion of [Rh₄(CO)₁₂] to Rh₆(CO)₁₆ favored at higher temperatures and lower carbon monoxide partial pressures. rsc.org
The synthesis of Rh₆(CO)₁₆ within the supercages of zeolites, such as HY zeolite, has also been extensively studied using in situ IR. researchgate.netkaust.edu.sa Starting from anchored Rh(I)(CO)₂ complexes, the formation of Rh₄(CO)₁₂ occurs first, followed by a slower, hindered conversion to Rh₆(CO)₁₆. researchgate.netkaust.edu.sa The reversible formation and fragmentation of these rhodium carbonyl clusters within the zeolite are facilitated by the half-reactions of the water-gas shift reaction. researchgate.netkaust.edu.sa These dynamic structural evolutions, where isolated rhodium complexes reversibly convert to clusters like Rh₄(CO)₁₂ and Rh₆(CO)₁₆ depending on conditions, have been directly observed. chemrxiv.org
When Rh₆(CO)₁₆ is supported on oxides like γ-Al₂O₃, in situ IR spectroscopy can track the structural changes during processes such as decarbonylation and recarbonylation. oup.com The interaction with the support can also lead to the formation of different species. For example, Rh₆(CO)₁₆ impregnated on SiO₂ can react to form Rhᴵ(CO)₂ species. irdg.org
Mass Spectrometric Approaches for Rh₆(CO)₁₆ Cluster Analysis
Mass spectrometry (MS) offers a direct way to determine the mass-to-charge ratio of molecules, making it indispensable for verifying the integrity of cluster compounds and studying their fragmentation pathways.
Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like metal carbonyl clusters to be transferred into the gas phase as ions with minimal fragmentation. uvic.ca This makes it ideal for confirming the molecular weight and integrity of Rh₆(CO)₁₆ and its derivatives. rsc.orgrsc.org
For neutral clusters like Rh₆(CO)₁₆, ESI-MS analysis often involves derivatization to form charged adducts. For example, in the presence of sodium methoxide (B1231860) (NaOMe), Rh₆(CO)₁₆ forms the adduct [Rh₆(CO)₁₆·OMe]⁻, which can be readily detected in the negative-ion mode. uvic.ca The analysis of other rhodium carbonyls, such as [Rh₄(CO)₁₂], has shown the presence of [Rh₆(CO)₁₆] as a decomposition product, identified through its corresponding methoxide adduct ion at m/z 1097. uvic.ca ESI-MS is also crucial for the characterization of newly synthesized complex rhodium clusters, including heterometallic species containing antimony or indium, where it helps confirm the composition of the cluster core. rsc.orgrsc.orgacs.orgnih.gov Although ESI is a soft technique, carbonyl clusters can be fragile, and it is common to observe the loss of some CO ligands, which can actually aid in determining the charge state of the detected ion. rsc.org
By increasing the energy of the ionization process, typically by adjusting the cone voltage in the ESI source, collision-induced dissociation (CID) can be initiated. This technique, known as energy-dependent electrospray ionization mass spectrometry (EDESI-MS), provides valuable structural information by observing the fragmentation patterns of the cluster. uvic.ca
For a derivative of Rh₆(CO)₁₆, such as the [Rh₆(CO)₁₆·OMe]⁻ adduct, EDESI-MS reveals a sequential loss of all sixteen carbonyl ligands as the cone voltage is increased. uvic.ca This orderly stripping of ligands is characteristic of clusters with compact metal cores. uvic.ca The study of the fragmentation of the methoxylated cluster, [Rh₆(CO)₁₅(COOMe)]⁻, shows a specific fragmentation pathway involving the elimination of formaldehyde (B43269) (HCHO), which has been correlated with the cluster's chemical reactivity. capes.gov.brrsc.org These energy-dependent studies allow for the investigation of the relative bond strengths within the cluster and can reveal structural rearrangements that occur upon ligand loss. uvic.cagrafiati.com
X-ray Based Structural Determination and Local Environment Probes
X-ray diffraction and absorption techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in crystalline solids and for probing the local coordination environment in both crystalline and non-crystalline materials.
Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for crystalline compounds. The structure of Rh₆(CO)₁₆ was determined to have an octahedral core of six rhodium atoms. researchgate.net The Rh-Rh bond distances in the parent cluster are approximately 2.78 Å. rsc.orgresearchgate.net The sixteen carbonyl ligands are arranged with twelve in terminal positions (two on each rhodium atom) and four in triply-bridging positions, capping four of the octahedral faces. researchgate.net
This technique has been essential for characterizing a wide array of substituted derivatives of Rh₆(CO)₁₆. The structures of monosubstituted clusters, [Rh₆(CO)₁₅L], and disubstituted clusters, [Rh₆(CO)₁₄L₂], have been determined, revealing how different ligands (L) incorporate into the cluster framework. researchgate.netresearchgate.net For example, the X-ray structure of Rh₆(CO)₁₄(μ₂,η²-Ph₂P(CH₂)₂PPh₂) shows the bidentate phosphine ligand bridging two rhodium atoms. researchgate.net Similarly, the structures of novel heterometallic clusters, such as [Rh₆(CO)₁₅InCl₃]²⁻, which features a rhodium octahedron with an appended indium chloride fragment, have been fully established by single-crystal X-ray diffraction. rsc.orgrsc.org
| Compound | Rh-Rh Bond Distance (Å) | Key Structural Features | Reference |
|---|---|---|---|
| Rh₆(CO)₁₆ | ~2.78 | Octahedral Rh₆ core; 12 terminal COs, 4 face-bridging COs. | researchgate.netrsc.orgresearchgate.net |
| Rh₆(CO)₁₄(μ₂,η²-dppe) | Not specified | Bidentate dppe ligand bridges two Rh atoms on the octahedron. | researchgate.net |
| Rh₆(CO)₁₅PPh₃ | Not specified | One terminal CO is replaced by a PPh₃ ligand. | researchgate.net |
| [Rh₆(CO)₁₅InCl₃]²⁻ | Not specified | Octahedral Rh₆ core with an appended indium trichloride moiety. | rsc.orgrsc.org |
While X-ray diffraction requires crystalline samples, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can provide structural information about the local environment of a specific element in amorphous or highly dispersed systems, such as catalysts. It is particularly useful for determining bond distances and coordination numbers.
EXAFS has been widely used to study Rh₆(CO)₁₆ supported on various materials. For Rh₆(CO)₁₆ on γ-Al₂O₃, EXAFS analysis confirmed that the cluster framework was initially intact, with a Rh-Rh bond length of 2.76 Å, in good agreement with crystallographic data. oup.comoup.com Similarly, for Rh₆(CO)₁₆ on a GeO₂/SiO₂ support, the cluster framework was shown to be retained after deposition. oup.com
The technique is also invaluable for following the transformation of the supported cluster. Upon decarbonylation of Rh₆(CO)₁₆ on TiO₂, EXAFS data for the resulting site-isolated Rh₆ clusters showed a first-shell Rh-Rh coordination number of 4.4 ± 0.4 and a bond distance of 2.64 ± 0.03 Å. researchgate.net In NaY zeolite, decarbonylation in helium resulted in clusters with Rh-Rh coordination numbers between 3.5 and 3.9, indicating the cluster frames remained nearly intact. capes.gov.br In contrast, studies on active carbon supports showed that Rh₆(CO)₁₆ formed at 353 K was converted into metallic rhodium particles at 473 K, as evidenced by changes in the EXAFS spectra. oup.com
| Support | Condition | Rh-Rh Coordination Number (CN) | Rh-Rh Bond Distance (Å) | Reference |
|---|---|---|---|---|
| γ-Al₂O₃ | As supported | Not specified | 2.76 | oup.com |
| TiO₂ | Decarbonylated in He | 4.4 ± 0.4 | 2.64 ± 0.03 | researchgate.net |
| NaY Zeolite | Decarbonylated in He | 3.5 - 3.9 | Not specified | capes.gov.br |
| GeO₂/SiO₂ | As supported | Not specified | Not specified | oup.com |
| Active Carbon | Formed at 353 K | Not specified | Not specified | oup.com |
Complementary Spectroscopic and Microscopic Techniques
The elucidation of the intricate structure and properties of this compound, Rh₆(CO)₁₆, relies on a suite of advanced analytical techniques. Beyond the foundational methods, complementary spectroscopic and microscopic approaches provide deeper insights into its electronic structure, surface characteristics, and morphology, particularly when supported on substrates.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netnih.gov When applied to this compound, XPS provides critical information about the rhodium oxidation state and the bonding environment of the carbonyl ligands.
The core-level binding energies of the constituent atoms are indicative of their chemical environment. For Rh₆(CO)₁₆ supported on carbon, the Rh 3d₅/₂ binding energy has been reported at approximately 309.40 eV. xpsdatabase.net This value is instrumental in confirming the oxidation state of the rhodium atoms in the cluster. In rhodium compounds, the Rh 3d region presents well-separated spin-orbit components, although effects like Coster-Kronig transitions can lead to broadening of the Rh 3d₃/₂ peak. dalalinstitute.com
The C 1s and O 1s spectra offer insights into the nature of the carbonyl ligands. Distinguishing between terminal and bridging carbonyl groups via XPS can be challenging but is theoretically possible due to slight differences in their electronic environments. acs.org Generally, C 1s binding energies for carbonyl groups appear at higher values than adventitious carbon (typically referenced at 284.8 eV). escholarship.org The O 1s spectrum is also sensitive to the chemical state, with metal-coordinated carbonyl oxygen atoms showing distinct binding energies. For instance, organic C=O groups typically appear in the 531.5–532 eV range, while C-O single bonds are found around 533 eV. thermofisher.com Analysis of these spectral regions for Rh₆(CO)₁₆ allows for a detailed characterization of its surface chemistry.
Table 1: Representative XPS Binding Energies for Elements in and related to this compound
| Element | Orbital | Chemical State/Compound | Binding Energy (eV) |
|---|---|---|---|
| Rhodium (Rh) | 3d₅/₂ | Rh₆(CO)₁₆/C | 309.40 xpsdatabase.net |
| Rhodium (Rh) | 3d₅/₂ | Rh metal | 307.6 dalalinstitute.com |
| Rhodium (Rh) | 3d₅/₂ | Rh₂O₃ | 308.8 dalalinstitute.com |
| Carbon (C) | 1s | Adventitious Carbon (C-C) | ~284.8 escholarship.org |
| Oxygen (O) | 1s | Metal Carbonyls (C=O) | 531.5 - 532.0 thermofisher.com |
| Oxygen (O) | 1s | Organic Ether (C-O) | ~533 thermofisher.com |
Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.
Scanning Transmission Electron Microscopy (STEM) for Supported Cluster Morphology
Scanning Transmission Electron Microscopy (STEM) is a powerful technique for imaging materials at the atomic level, making it ideal for characterizing the morphology of supported metal clusters like Rh₆(CO)₁₆. electronicsandbooks.comresearchgate.net In STEM, a focused electron beam is scanned across a thin specimen, and various signals are collected, including those from transmitted electrons. electronicsandbooks.com High-angle annular dark-field (HAADF)-STEM, in particular, provides images with contrast that is highly sensitive to the atomic number (Z-contrast), allowing for clear visualization of heavy metal clusters on a lighter support material. researchgate.net
Studies utilizing Rh₆(CO)₁₆ as a precursor for catalysts have employed STEM to investigate the morphology of the resulting rhodium-containing nanoparticles. For instance, when used in the synthesis of high-entropy metallenes, HAADF-STEM has successfully visualized the sub-nanometric clusters formed. researchgate.netresearchgate.net
When Rh₆(CO)₁₆ is deposited on a support material, its morphology can vary. Research on catalysts derived from this cluster has described the resulting structures as having fibrous or rod-like shapes, with smaller spherical and cubic aggregates also present. electronicsandbooks.com STEM analysis is crucial for determining the size distribution, dispersion, and shape of these supported clusters, which are critical factors influencing their catalytic activity. researchgate.net
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its unique vibrational modes. ksu.edu.sa For a vibrational mode to be Raman active, it must induce a change in the polarizability of the molecule. libretexts.org Rh₆(CO)₁₆ is a Raman-active molecule, and its spectrum contains valuable information about the Rh-Rh and Rh-CO bonds. researchgate.net
The vibrational spectrum of Rh₆(CO)₁₆ is complex due to its high symmetry (Td in the solid state) and the large number of atoms. researchgate.net The spectrum can be broadly divided into regions corresponding to the stretching frequencies of the carbonyl ligands (ν(CO)) and the stretching frequencies of the metal-metal bonds (ν(Rh-Rh)). The ν(CO) region is typically found at higher wavenumbers and can be used to distinguish between terminal and bridging carbonyl groups. squarespace.com The lower frequency region contains the Rh-Rh stretching modes, which provide direct information about the integrity and strength of the rhodium cluster framework.
While detailed experimental Raman spectra for Rh₆(CO)₁₆ are not abundantly available in the literature, theoretical calculations using methods like density functional theory (DFT) can predict the Raman active modes. squarespace.com For the isoelectronic Co₆(CO)₁₆, DFT calculations have been used to predict its vibrational frequencies. researchgate.net Similar calculations for Rh₆(CO)₁₆ would reveal its characteristic Raman bands, providing a valuable tool for its identification and structural analysis.
Table 2: General Wavenumber Regions for Vibrational Modes in Metal Carbonyls
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Terminal CO Stretching | 2120 - 1850 |
| Bridging CO (μ₂) Stretching | 1850 - 1750 |
| Bridging CO (μ₃) Stretching | 1800 - 1600 |
| Metal-Carbon Stretching | 600 - 350 |
| Metal-Metal Stretching | 250 - 50 |
Interplay Between Solid-State and Solution Structures of Rh₆(CO)₁₆ Clusters
The structure of metal carbonyl clusters can differ between the solid state and in solution. While X-ray crystallography provides a static picture of the molecule in a crystalline lattice, the cluster may exhibit dynamic behavior, known as fluxionality, in solution. uvic.ca
In the solid state, Rh₆(CO)₁₆ possesses a highly symmetric octahedral core of rhodium atoms, with twelve terminal and four face-bridging (μ₃) carbonyl ligands, resulting in Td symmetry. dalalinstitute.comresearchgate.net This structure is well-established. wikipedia.org
In solution, the behavior is more complex. For a long time, Rh₆(CO)₁₆ was considered to be stereochemically rigid in solution. researchgate.netresearchgate.net However, modern variable-temperature nuclear magnetic resonance (NMR) studies have revealed that it is, in fact, fluxional, although the rate of carbonyl exchange is significantly slower than that observed in many of its substituted derivatives or in other clusters like Rh₄(CO)₁₂. researchgate.netresearchgate.net This fluxionality involves the intramolecular exchange of carbonyl ligands between different sites on the rhodium framework.
Interestingly, studies on certain substituted derivatives of Rh₆(CO)₁₆, such as those with bidentate phosphine ligands, have shown that the solid-state structure is largely retained in solution. researchgate.net This suggests that the nature of the ligands can significantly influence the dynamic behavior of the cluster in solution. The interplay between the rigid solid-state structure and the dynamic fluxional behavior in solution is a key characteristic of Rh₆(CO)₁₆ and its derivatives, with implications for its reactivity and catalytic applications.
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Rh₆(CO)₁₆ |
| Tetrarhodium dodecacarbonyl | Rh₄(CO)₁₂ |
| Hexacobalt hexadecacarbonyl | Co₆(CO)₁₆ |
| Rhodium(III) oxide | Rh₂O₃ |
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Rh6 Co 16
Quantum Chemical Methodologies for Rh₆(CO)₁₆ Systems
The computational analysis of complex multinuclear clusters like Rh₆(CO)₁₆ relies on sophisticated quantum chemical methods. These tools allow for the detailed examination of geometric parameters, electronic properties, and the energetic landscape of the molecule.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of transition metal carbonyl clusters due to its favorable balance of computational cost and accuracy. Various studies have employed DFT methods, including BP86, B3LYP, and MPW1PW91, to model Rh₆(CO)₁₆. researchgate.net These calculations have proven effective in predicting the geometric parameters and vibrational spectra of the cluster. researchgate.net
One of the key outcomes of these DFT studies is the accurate prediction of the cluster's geometry. The calculations confirm the experimentally known Td symmetry of the molecule, which is based on an octahedral Rh₆ core. researchgate.net Specifically, calculations using the MPW1PW91 method have predicted the Rh-Rh bond distance, a fundamental parameter of the cluster's framework. researchgate.net The ability of DFT to reproduce and predict these structural details is crucial for understanding the cluster's stability and reactivity.
| Parameter | Computational Method | Calculated Value (Å) |
|---|---|---|
| Rh-Rh Distance | MPW1PW91 | 2.785 |
Alongside DFT, ab initio (from the beginning) methods, such as the Hartree-Fock (HF) theory, represent a fundamental approach to calculating the electronic structure of molecules. researchgate.net These methods are distinct from semi-empirical methods as they derive their results directly from first principles of quantum mechanics without the use of experimental parameters. The HF method has been applied to the theoretical investigation of Rh₆(CO)₁₆, providing a baseline understanding of its electronic configuration. researchgate.net
While the HF method itself does not fully account for electron correlation—the interaction between individual electrons—it serves as the foundation for more advanced and accurate ab initio techniques. These higher-level methods, while computationally intensive, offer a systematic way to improve upon the HF approximation and are essential for achieving high accuracy in predicting the properties of complex systems like transition metal clusters.
Understanding Bonding in Rh₆(CO)₁₆ through Molecular Orbital Theory
Molecular Orbital (MO) theory provides a powerful framework for describing the nature of chemical bonds within Rh₆(CO)₁₆. This approach explains the stability of the cluster's structure through the delocalized interactions of electrons across the entire molecule, encompassing both the metallic core and the surrounding carbonyl ligands.
The structure of many cluster compounds can be predicted using the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as the Wade-Mingos rules. researchgate.netsemanticscholar.org These rules correlate the total number of valence electrons in a cluster with the geometry of its core framework.
For Rh₆(CO)₁₆, the total number of valence electrons (TVE) is calculated by summing the valence electrons from the six rhodium atoms and the sixteen carbonyl ligands. study.com This calculation yields a total of 86 valence electrons. study.com According to the rules for transition metal clusters, a number of non-bonding metal-centered electrons are subtracted from the total to find the number of skeletal electrons involved in cluster bonding. For a six-vertex cluster, this involves subtracting 60 electrons (10 per metal atom). researchgate.netstudy.com
This leaves 26 skeletal electrons (86 - 60 = 26). For a cluster with n vertices (in this case, n=6), a skeletal electron count of 4n + 2 corresponds to a stable, closed-shell structure known as a closo geometry. semanticscholar.org For Rh₆(CO)₁₆, the 4n + 2 rule is satisfied (4*6 + 2 = 26), correctly predicting the observed octahedral geometry of the Rh₆ core. researchgate.netstudy.com
| Component | Contribution | Total Electrons |
|---|---|---|
| 6 Rhodium atoms (9 valence electrons each) | 6 × 9 | 54 |
| 16 Carbonyl ligands (2 electrons each) | 16 × 2 | 32 |
| Total Valence Electrons (TVE) | 86 | |
| Non-bonding metal electrons (6 Rh × 10) | -60 | |
| Skeletal Electron Pairs (SEP) | 26 (13 pairs) | |
| Wade-Mingos Rule Prediction (n=6) | 4n + 2 = 26 (Closo) |
The bonding within Rh₆(CO)₁₆ can be dissected into two main types: metal-metal (Rh-Rh) interactions that form the cluster framework and metal-carbonyl (Rh-CO) interactions.
Metal-Carbonyl Bonding: The Rh-CO bond is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic combination of two components. First, there is a sigma (σ) donation of electron density from the highest occupied molecular orbital (HOMO) of the CO molecule to a vacant d-orbital on the rhodium atom. This is accompanied by a crucial pi (π) back-donation, where electron density flows from filled d-orbitals of the rhodium atom into the empty π* antibonding orbitals (LUMO) of the CO ligand. This π-back-donation strengthens the Rh-C bond and simultaneously weakens the C-O bond.
Metal-Metal Bonding: The stability of the octahedral Rh₆ core arises from direct metal-metal bonding interactions. Theoretical calculations have confirmed the presence of Rh-Rh bond paths within the cluster. These bonds are formed by the overlap of the d-orbitals of adjacent rhodium atoms, creating a set of delocalized molecular orbitals that hold the metallic skeleton together. The 86-electron configuration provides the precise number of electrons needed to fill the bonding molecular orbitals of this framework, leading to a stable closed-shell structure.
Theoretical Modeling of Dynamic Processes in Rh₆(CO)₁₆
While early studies suggested that the Rh₆(CO)₁₆ cluster was structurally rigid, later investigations revealed that it exhibits dynamic behavior, or fluxionality. researchgate.net This involves the exchange of carbonyl ligands between different positions on the rhodium framework. Such processes are often studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical modeling provides a means to elucidate the underlying mechanisms. researchgate.net
Computational studies have explored possible pathways for this CO exchange. One proposed mechanism involves a polyhedral inter-conversion, where the entire shell of sixteen carbonyl ligands undergoes a concerted rearrangement around the stable Rh₆ core. researchgate.net This process involves the transformation of the ground-state ligand geometry into a different arrangement, which then reverts to the original structure, resulting in the scrambling of the CO positions. researchgate.net Theoretical modeling helps to assess the energetics of such pathways and provides insight into the driving forces and activation energies for the fluxional process, explaining why the rate of CO exchange in Rh₆(CO)₁₆ is different from that in related clusters like Rh₄(CO)₁₂. researchgate.net
Computational Elucidation of Carbonyl Scrambling Mechanisms (e.g., Ligand Polyhedral Model)
The dynamic exchange of carbonyl (CO) ligands in Rh6(CO)16, a phenomenon known as carbonyl scrambling, has been a key area of computational investigation. The Ligand Polyhedral Model (LPM) has been instrumental in explaining the concerted movement of the CO ligands around the rhodium core. researchgate.net This model posits that the sixteen CO ligands form a tetra-capped truncated tetrahedron around the octahedral Rh6 core.
According to the LPM, the scrambling of all carbonyls occurs through a single, concerted process. This involves a polyhedral interconversion of the ligand shell, moving through a complementary 2:6:6':2 geometry before returning to the ground-state arrangement. researchgate.net This pathway facilitates the complete and rapid exchange of all CO ligands, a process that is observed on the NMR timescale.
Density Functional Theory (DFT) calculations have been employed to investigate the geometry and vibrational spectra of Rh6(CO)16. Various functionals, including BP86, B3LYP, and MPW1PW91, have been utilized to model the system. researchgate.net These studies support a Td symmetry for the Rh6(CO)16 cluster, which is consistent with the predictions of the Wade-Mingos rules for an octahedral cluster. researchgate.net
| Computational Method | Functional | Calculated Parameter | Value |
| DFT | MPW1PW91 | Rh-Rh bond distance | 2.785 Å |
This table presents a calculated structural parameter for Hexarhodium hexadecacarbonyl based on Density Functional Theory computations.
While the LPM provides a robust qualitative framework for understanding carbonyl scrambling, some studies suggest that it may not universally apply to all transition metal carbonyl clusters. Experimental evidence from IR and multinuclear NMR spectroscopy, supported by DFT calculations on other rhodium clusters, indicates that partial CO migration over parts of the metal polyhedron can also occur.
Prediction of Activation Barriers and Exchange Pathways for Rh6(CO)16 Transformations
While the Ligand Polyhedral Model provides a mechanistic framework for carbonyl exchange, the prediction of specific activation barriers and the detailed energetic landscapes of these transformations remains a complex computational challenge. The LPM does offer a qualitative understanding of the variation in activation energies for carbonyl scrambling when comparing Rh6(CO)16 to other clusters like Rh4(CO)12. researchgate.net
Future computational studies, likely employing more advanced techniques and increased computational power, will be necessary to fully map out the potential energy surface for carbonyl exchange in Rh6(CO)16 and to provide quantitative predictions of the activation barriers for the transformations proposed by the Ligand Polyhedral Model.
Computational Studies on Ligand Effects and Reactivity in Substituted Rh6(CO)16 Clusters
The substitution of one or more carbonyl ligands in Rh6(CO)16 with other ligands (L) to form clusters of the type Rh6(CO)15L can significantly alter the cluster's structure, electronic properties, and reactivity. While comprehensive computational studies on the reactivity of these substituted clusters are limited, experimental studies combined with structural analysis provide valuable insights into the effects of ligand substitution.
X-ray crystallographic studies on a series of Rh6(CO)15L clusters, where L is a P-donor ligand or cyclooctene (B146475), have revealed that ligand substitution induces localized distortions in the cluster's geometry. rsc.org These distortions are most pronounced in the vicinity of the substitution site.
Key structural changes observed upon ligand substitution include:
A decrease in the Rh-CO bond distance and a slight lengthening of the C-O bond for the terminal carbonyl group attached to the substituted rhodium atom. rsc.org
A significant lengthening of the Rh-Rh bonds that are cis to the substituent ligand within the triangular face of the rhodium octahedron. rsc.org
A corresponding shortening of the Rh-Rh bond opposite to the substituted rhodium atom within the same triangular face. rsc.org
Displacement of the triply bridging carbonyl groups on the face containing the substituted rhodium atom, causing them to approach a doubly bridging conformation. rsc.org
These structural changes are generally attributed to an increase in electron density on the rhodium atom bearing the substituent. rsc.org This increased electron density, a consequence of the electronic properties of the substituting ligand, is then propagated through the cluster, influencing the bonding and geometry of the surrounding atoms. The nature of these distortions, however, can vary significantly with different types of neutral and anionic ligands, indicating a complex interplay of steric and electronic effects. rsc.org
| Ligand Property | Observed Structural Effect in Rh6(CO)15L |
| Increased electron donation | Lengthening of cis Rh-Rh bonds, shortening of trans Rh-Rh bond |
| Steric bulk | Localized distortions around the substitution site |
This table summarizes the qualitative effects of ligand substitution on the structure of this compound derivatives.
Further computational investigations are needed to quantify the electronic and steric effects of different ligands on the reactivity of substituted Rh6(CO)16 clusters. Such studies would be invaluable in designing clusters with tailored catalytic properties.
Reactivity Profiles and Transformational Chemistry of Hexarhodium Hexadecacarbonyl
Ligand Exchange and Substitution Dynamics in Rh₆(CO)₁₆
The carbonyl ligands of Rh₆(CO)₁₆ can be replaced by other donor ligands, a fundamental reaction for modifying the cluster's properties and reactivity. wikipedia.org This process is governed by a combination of kinetic, thermodynamic, steric, and electronic factors. While the cluster was once considered static, it is now understood to be fluxional, with carbonyl ligands capable of exchanging positions. researchgate.netnih.gov
Detailed kinetic and thermodynamic studies provide quantitative insight into the mechanisms of ligand substitution on the Rh₆(CO)₁₆ cluster. A notable investigation into the reaction of Rh₆(CO)₁₆ with (PPN)NO₂ in dichloromethane (B109758) revealed a multi-step process. researchgate.net The reaction proceeds through at least six kinetically distinct steps to form the encapsulated nitrogen cluster [Rh₆N(CO)₁₅]⁻. researchgate.net
The initial step involves a bimolecular nucleophilic attack by an oxygen atom of the NO₂⁻ ion on a carbonyl carbon. researchgate.net This is followed by the loss of a CO ligand, which can occur through both a CO-dependent and a CO-independent pathway, leading to the formation of an intermediate species, [Rh₆(CO)₁₄(OC(O)NO)]⁻. researchgate.net This intermediate subsequently reacts with the loss of CO₂ in reactions that are largely entropy-controlled and show minimal temperature dependence. researchgate.net
Activation parameters have been determined for the initial steps of this complex reaction, providing a quantitative measure of the energy barriers involved. researchgate.net While comprehensive thermodynamic data for a wide range of ligand displacement reactions on Rh₆(CO)₁₆ are not extensively documented in a single repository, analogous studies on other clusters, such as Ru₅C(CO)₁₅, highlight the type of parameters that govern such transformations. For the reaction of Ru₅C(CO)₁₅ with acetonitrile (B52724), thermodynamic parameters were determined, revealing a negative enthalpy and entropy of reaction, which provides a quantitative measure of the strain released within the cluster upon opening. researchgate.net
Table 1: Kinetic and Thermodynamic Data for a Related Cluster Reaction Data for the reaction of Ru₅C(CO)₁₅ with NCMe, illustrating typical parameters in cluster chemistry.
| Parameter | Value | Unit |
|---|---|---|
| k_f (25°C) | 24.3 ± 1.4 | M⁻¹ s⁻¹ |
| ΔH_f‡ | 31.7 ± 3.5 | kJ mol⁻¹ |
| ΔS_f‡ | -91 ± 12 | J K⁻¹ mol⁻¹ |
| k_r (25°C) | 296 ± 18 | s⁻¹ |
| ΔH_r‡ | 51.0 ± 1.3 | kJ mol⁻¹ |
| ΔS_r‡ | -47 ± 4 | J K⁻¹ mol⁻¹ |
| K_eq (25°C) | 12.6 | M⁻¹ |
| ΔH° | -17.6 ± 1.2 | kJ mol⁻¹ |
| ΔS° | -38 ± 4 | J K⁻¹ mol⁻¹ |
Source: Adapted from related cluster chemistry studies. researchgate.net
The substitution of carbonyl ligands on the Rh₆(CO)₁₆ cluster is significantly directed by the steric bulk and electronic properties of the incoming ligand. These factors determine not only the rate of reaction but also the structure of the final product. rsc.orgresearchgate.net
Steric Effects: Large, bulky ligands face greater steric hindrance when approaching the rhodium cluster core. This can slow down the rate of substitution or prevent it entirely. Conversely, the steric profile of a ligand can be exploited to control the degree of substitution and the regioselectivity of the reaction.
Electronic Effects: The electronic properties of a ligand, such as its ability to donate or withdraw electron density, modulate the reactivity of the metal center. biu.ac.il Strong σ-donating ligands, like many phosphines, can increase the electron density on the rhodium atoms, which may facilitate certain subsequent reaction steps, such as oxidative addition. The synthesis of intrinsically chiral clusters of the type [Rh₆(CO)₁₄(μ,κ²-PX)] has been achieved using various bidentate bridging phosphine (B1218219) ligands (PX). researchgate.net The successful formation of these substituted clusters underscores the influence of the ligand's electronic and steric makeup on the substitution pattern. researchgate.net
The interplay of these effects is crucial in designing substituted rhodium clusters for specific applications, such as catalysis, where fine-tuning the electronic and steric environment around the active metal centers is paramount. nih.govacs.org
Oxidative Addition and Reductive Elimination Pathways Involving Rh₆(CO)₁₆
The rhodium atoms in the Rh₆(CO)₁₆ cluster can undergo changes in their oxidation states, typically cycling between Rh(I) and Rh(III), which is a key aspect of its catalytic activity. nih.gov These changes occur through fundamental organometallic reaction pathways, namely oxidative addition and reductive elimination.
Rh₆(CO)₁₆ and its derivatives react with organic electrophiles, such as alkyl halides. These reactions often involve the oxidative addition of the electrophile to a rhodium center, breaking a bond (e.g., a carbon-halogen bond) and forming two new bonds to the metal, thereby increasing the rhodium's oxidation state.
A clear example of this reactivity is the reaction of the dianion [Rh₆(CO)₁₅]²⁻ with allyl chloride. researchgate.net This reaction results in the formation of the anionic cluster [Rh₆(CO)₁₄(C₃H₅)]⁻, where the allyl group is bound to the rhodium framework. researchgate.net This transformation demonstrates the cluster's ability to activate C-X bonds, a critical step in many cross-coupling reactions. uwindsor.ca
The Rh(I)/Rh(III) redox cycle is a common mechanistic motif in rhodium-catalyzed reactions. nih.gov Theoretical and computational studies have provided significant insight into these pathways. nih.gov The cycle typically begins with the oxidative addition of a substrate to a Rh(I) center, forming a Rh(III) intermediate. This is followed by migratory insertion and, finally, reductive elimination to release the product and regenerate the Rh(I) catalyst.
While a complete catalytic cycle involving the intact Rh₆(CO)₁₆ cluster is complex, the fundamental principles of Rh(I)/Rh(III) redox chemistry govern the reactivity of its individual rhodium centers. For instance, the reaction of a phosphine-substituted derivative, Rh₆(CO)₁₅(PPh₃), with halides in chloroform leads to cluster fragmentation and the formation of mononuclear Rh(I) products like Rh(CO)₂(PPh₃)₂X and [Rh(CO)₂X₂]⁻. researchgate.net This process involves oxidation of rhodium centers, facilitated by the solvent. researchgate.net Such mechanistic studies are essential for understanding how these clusters function in catalytic processes like hydrogenation and hydroformylation. wikipedia.orgnih.gov
Cluster Fragmentation, Aggregation, and Disproportionation Reactions of Rh₆(CO)₁₆
The hexarhodium core is not static and can undergo significant structural changes, including breaking apart (fragmentation), building up from smaller units (aggregation), or internal redox rearrangements (disproportionation).
Fragmentation: Under certain reaction conditions, the Rh₆ cluster can break down into smaller rhodium-containing species. As mentioned, the reaction of Rh₆(CO)₁₅(PPh₃) with halide ions results in the fragmentation of the hexanuclear cluster into a pentanuclear cluster, [Rh₅(CO)₁₄(PPh₃)]⁻, and mononuclear rhodium(I) complexes. researchgate.net This demonstrates that the cluster framework can be disassembled by reagents that interact strongly with the metal centers.
Aggregation: Rh₆(CO)₁₆ can be synthesized from smaller rhodium clusters in aggregation reactions. A prime example is the thermal treatment of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) in boiling hexane, which quantitatively yields Rh₆(CO)₁₆ and carbon monoxide. wikipedia.org This reaction represents the self-assembly of a larger, more stable cluster from a smaller precursor.
3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO wikipedia.org
Disproportionation: While not extensively documented for the Rh₆(CO)₁₆ metallic framework itself, disproportionation reactions are relevant in the broader context of metal carbonyl chemistry. For instance, studies on ruthenium carbonyl clusters have shown that a coordinated carbonyl ligand can undergo disproportionation to form an encapsulated carbide and carbon dioxide. researchgate.net This type of internal redox reaction highlights the complex transformations that can occur within the ligand sphere of a metal cluster. researchgate.net
These dynamic processes of fragmentation, aggregation, and rearrangement are central to the chemical behavior of Rh₆(CO)₁₆, influencing its stability, its formation, and its degradation pathways.
Controlled Degradation to Lower Nuclearity Species or Monomeric Units
The octahedral Rh₆ core of hexarhodium hexadecacarbonyl can be fragmented into lower nuclearity clusters or even mononuclear rhodium species under specific conditions. This degradation is often a critical step in the catalytic cycle or a pathway to synthesizing different rhodium complexes.
One notable example of controlled degradation occurs when Rh₆(CO)₁₆ is supported on oxide surfaces. For instance, when catalysts are prepared by adsorbing Rh₆(CO)₁₆ onto silica (B1680970) that has been chemically modified with ligands, the original hexanuclear cluster does not remain intact. Instead, spectroscopic data indicates the formation of mononuclear rhodium complexes. In a fully carbonylated state, these catalysts feature Rh(CO)₂ groups. Upon partial decarbonylation, the formation of Rh(CO) groups is observed rsc.org. This suggests a complete breakdown of the Rh₆ cluster into individual rhodium atoms anchored to the support via the modifying ligands.
Similarly, the fragmentation of rhodium clusters can be induced by changes in the gaseous environment. For example, while Rh₄(CO)₁₂ transforms into Rh₆(CO)₁₆ on a silica surface, both of these clusters are susceptible to decomposition into smaller metal particles of higher nuclearity when exposed to a water atmosphere researchgate.net. In another instance, exposing a sample of zeolite HY containing Rh₄(CO)₁₂ to wet helium at 80°C leads to its fragmentation, which generates anchored Rh(I)(CO)₂ species alongside the formation of some Rh₆(CO)₁₆ researchgate.net.
Formation of Higher Nuclearity Rhodium Clusters from Rh₆(CO)₁₆ Precursors
While Rh₆(CO)₁₆ can be degraded, it also serves as a building block for the synthesis of rhodium clusters with a higher number of metal atoms. The construction of these larger clusters is of significant interest as they can exhibit unique catalytic and material properties, bridging the gap between molecular compounds and metallic nanoparticles.
A primary strategy for increasing the nuclearity of rhodium carbonyl clusters is through redox condensation reactions researchgate.netunibo.it. This method typically involves reacting a rhodium cluster precursor with another compound, often a salt of a different metal, which initiates a series of redox and condensation steps leading to a larger, often heterometallic, cluster framework. The high cohesion energy of rhodium and the stability provided by carbonyl ligands facilitate the formation of these large, stable nanoclusters researchgate.net.
While direct condensation of Rh₆(CO)₁₆ into homometallic higher nuclearity clusters is a complex process, it is often implicated in the formation of rhodium nanoparticles on support surfaces. For instance, under certain conditions, the decomposition of supported Rh₆(CO)₁₆ can lead to the aggregation of rhodium atoms into larger metallic particles researchgate.net.
A related transformation that highlights the pathway to higher nuclearity species is the conversion of tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, to Rh₆(CO)₁₆. This reaction, which occurs via thermal decomposition in boiling hexane, represents a build-up of the cluster core and proceeds quantitatively wikipedia.org:
3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO
This transformation underscores the dynamic nature of rhodium carbonyl clusters and their tendency to rearrange into more stable, higher nuclearity structures under appropriate thermal conditions.
Reactions Involving Insertion of Small Molecules and Heteroatom Encapsulation (e.g., Nitrogen)
The metallic framework of Rh₆(CO)₁₆ is capable of reacting with small molecules, leading to the incorporation of heteroatoms directly into the cluster core. This process, known as encapsulation, results in the formation of interstitial clusters where the heteroatom is held within the rhodium polyhedron. These reactions are of fundamental interest for understanding the modification of metal cluster properties and for synthesizing novel materials.
A significant example of this reactivity is the insertion of a nitrogen atom into the Rh₆ cluster. The reaction between Rh₆(CO)₁₆ and a source of nitrogen, such as the nitrite (B80452) salt (PPN)NO₂ where PPN is bis(triphenylphosphine)iminium, results in the formation of the nitrido cluster [Rh₆N(CO)₁₅]⁻ rsc.orgnih.govresearchgate.netresearchgate.net. In this product, the nitrogen atom is encapsulated within a trigonal prismatic arrangement of the six rhodium atoms rsc.orgnih.govresearchgate.netresearchgate.net.
This encapsulation of a nitrogen atom demonstrates the ability of the Rh₆(CO)₁₆ cluster to activate and incorporate small molecules, a process that is central to many catalytic applications.
Surface-Induced Transformations and Reactivity of Supported Rh₆(CO)₁₆
The interaction of Rh₆(CO)₁₆ with solid supports, particularly metal oxides like alumina (B75360) and silica, is a cornerstone of its use in heterogeneous catalysis. The support is not merely an inert scaffold but actively participates in the transformation of the cluster, influencing its structure, stability, and reactivity.
When Rh₆(CO)₁₆ is brought into contact with oxide supports such as alumina or silica, it readily adsorbs onto the surface. This adsorption is often followed by a decarbonylation process, where one or more carbonyl ligands are lost from the rhodium cluster. The extent of decarbonylation and the nature of the resulting surface species are highly dependent on the type of support, its level of hydroxylation, and the temperature.
On silica surfaces, the transformation of rhodium carbonyl species is readily observed. For instance, the chemisorption of Rh₄(CO)₁₂ onto highly divided silica can lead to its conversion into Rh₆(CO)₁₆ with the release of CO researchgate.net. This indicates that the silica surface can facilitate the aggregation of smaller clusters into the more stable Rh₆ structure. However, this process is reversible and sensitive to the atmosphere; under a carbon monoxide atmosphere, Rh₄(CO)₁₂ remains stable, while in the presence of water vapor, both Rh₄(CO)₁₂ and Rh₆(CO)₁₆ can decompose researchgate.net.
When Rh₆(CO)₁₆ is adsorbed onto silica that has been chemically modified with ligands, a more drastic transformation occurs. The cluster framework breaks down, leading to the formation of mononuclear rhodium species. Infrared spectroscopy studies have shown that in the fully carbonylated state, these catalysts exhibit bands corresponding to Rh(CO)₂ groups. Partial decarbonylation results in the appearance of Rh(CO) groups rsc.org. This indicates a complete fragmentation of the original cluster upon interaction with the functionalized support.
The process of decarbonylation can also be part of a reversible reaction on the support surface. On alumina, it has been proposed that the decarbonylation of Rh₆(CO)₁₆ by treatment with O₂ proceeds in two steps, forming an intermediate dicarbonyl species before complete oxidation .
The fate of the Rh₆(CO)₁₆ cluster structure upon deposition onto a support is a critical question for the design of well-defined heterogeneous catalysts. Research has shown that both the preservation of the cluster and its transformation into other species are possible outcomes, dictated by the nature of the support and the surrounding conditions.
In some cases, the cluster structure is not preserved. As mentioned previously, when Rh₆(CO)₁₆ is adsorbed onto ligand-modified silica, it is deduced from spectroscopic data that the rhodium is not present as hexarhodium clusters but rather as mononuclear surface complexes of the type LₙRh(CO)₂ and LₘRh(CO), where L represents the surface-attached ligands rsc.org. This represents a complete transformation of the cluster into single-atom sites.
Conversely, there is evidence for the formation and potential preservation of the Rh₆(CO)₁₆ structure on unmodified oxide supports. The conversion of Rh₄(CO)₁₂ to Rh₆(CO)₁₆ on silica demonstrates that the surface can mediate the synthesis of the hexanuclear cluster researchgate.net. Furthermore, within the supercages of HY zeolite, Rh(I)(CO)₂ complexes can be converted first into Rh₄(CO)₁₂ and subsequently into Rh₆(CO)₁₆ researchgate.net. This step-wise synthesis within the confined space of the zeolite pores suggests that the cluster structure, once formed, can be stabilized by the support architecture.
The stability of the supported clusters is, however, highly sensitive to the environment. The presence of water can lead to the decomposition of the clusters into metallic particles, while an atmosphere of carbon monoxide can inhibit structural rearrangements researchgate.net. This dynamic interplay between the cluster, the support, and the gas phase determines whether the original Rh₆(CO)₁₆ framework is preserved or transformed.
Catalytic Applications and Mechanistic Paradigms of Hexarhodium Hexadecacarbonyl
Homogeneous Catalysis Mediated by Rh6(CO)16
Carbon Monoxide Conversion Processes (e.g., Fischer-Tropsch Analogs, Water-Gas Shift Reaction)
Hexarhodium hexadecacarbonyl has demonstrated catalytic activity in processes involving the conversion of carbon monoxide, a key feedstock in industrial chemistry.
In reactions analogous to the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen (syngas) into hydrocarbons, rhodium-based catalysts, including Rh₆(CO)₁₆, are known to produce a higher proportion of oxygenated compounds such as alcohols. nih.gov The formation of these C₂+ oxygenates is attributed to the ability of the rhodium surface to facilitate both dissociative and non-dissociative adsorption of CO. This allows for the insertion of CO into growing hydrocarbon chains, a critical step in the formation of oxygenated products. nih.gov
The water-gas shift reaction (WGSR), another industrially significant process, involves the reaction of carbon monoxide with water to produce carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). wikipedia.orgyoutube.com This reaction is crucial for adjusting the H₂/CO ratio in syngas for processes like ammonia (B1221849) synthesis and is also a key step in hydrogen production from fossil fuels. wikipedia.orggekgasifier.com Rh₆(CO)₁₆ can catalyze the WGSR. The formation and fragmentation of rhodium carbonyl clusters, including Rh₆(CO)₁₆, have been shown to be facilitated by the half-reactions of the water-gas shift reaction. researchgate.net This suggests a dynamic interplay between the rhodium cluster and the reactants of the WGSR, where the cluster may be involved in the catalytic cycle.
The table below summarizes the key aspects of Rh₆(CO)₁₆ in these CO conversion processes.
Deoxygenation and Other Redox-Mediated Organic Transformations
While direct catalytic applications of Rh₆(CO)₁₆ in deoxygenation are not extensively detailed in the provided search results, the broader context of redox-mediated transformations is relevant. Redox-active ligands can play a crucial role in catalysis by facilitating electron transfer processes. In the context of CO₂ reduction, which can be considered a deoxygenation process, visible light-promoted homogeneous redox catalysis often employs photosensitizers and sacrificial donors to generate reduced species that can then interact with CO₂. mdpi.com
Heterogeneous Catalysis Utilizing Rh₆(CO)₁₆ as a Precursor or Active Phase
The immobilization of Rh₆(CO)₁₆ onto solid supports offers a pathway to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of molecular catalysts with the practical advantages of solid catalysts.
Development of Supported Hexarhodium Carbonyl Catalysts through Cluster-Surface Interaction
Supported rhodium catalysts can be prepared by various methods, including the direct adsorption of Rh₆(CO)₁₆ onto a support material. The interaction between the rhodium cluster and the support is a critical factor that influences the final structure and catalytic properties of the material.
One approach involves the chemisorption of a related rhodium carbonyl, Rh₄(CO)₁₂, onto silica (B1680970), which can lead to the formation of Rh₆(CO)₁₆ on the surface. researchgate.net This transformation suggests the mobility of rhodium carbonyl fragments on the support. The interaction with the support can be influenced by the presence of other molecules; for example, carbon monoxide can inhibit this rearrangement. researchgate.net
Another strategy is to use supports that have been chemically modified to enhance the interaction with the rhodium precursor. For instance, multi-walled carbon nanotubes (MWNTs) can be oxidized to introduce carboxylate groups on their surface. These functionalized supports can then react with rhodium precursors, leading to highly dispersed rhodium nanoparticles after a reduction step. researchgate.net
The choice of support material is crucial. Porous materials like zeolites can encapsulate the rhodium clusters, providing a confined environment that can influence the stability and reactivity of the cluster. researchgate.net The interaction between the metal and the support can induce charge transfer, which in turn affects the catalytic behavior. researchgate.net
Characterization of Active Sites and Structure-Performance Correlations in Supported Systems
Understanding the nature of the active sites in supported Rh₆(CO)₁₆-derived catalysts is essential for establishing structure-performance relationships. A combination of spectroscopic and microscopic techniques is often employed for this purpose.
Infrared (IR) spectroscopy is a powerful tool for characterizing rhodium carbonyl species on a support. Studies have shown that upon adsorption of Rh₆(CO)₁₆ onto ligand-modified silica, the cluster can break down to form mononuclear rhodium dicarbonyl and monocarbonyl species. rsc.org This indicates that the hexarhodium cluster may not remain intact on the support under all conditions.
The correlation between the structure of the supported rhodium species and their catalytic performance has been investigated in various reactions. For example, in the reduction of NO by CO, a combination of techniques including X-ray absorption fine structure (XAFS), diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and mass spectrometry (MS) has been used to study Rh and Rh-Pd supported catalysts. nih.gov These studies reveal that the particle size and the oxidation state of the rhodium are dynamic and depend on the reaction conditions. nih.gov
The table below highlights some characterization techniques and the corresponding insights into the active sites and structure-performance correlations.
Stability, Leaching, and Deactivation Mechanisms in Heterogeneous Rh₆(CO)₁₆ Catalysis
The long-term stability of supported catalysts is a critical factor for their industrial application. Deactivation can occur through various mechanisms, including sintering of the metal particles, poisoning of the active sites, and leaching of the active component into the reaction medium.
For supported rhodium catalysts, both Rh₄(CO)₁₂ and Rh₆(CO)₁₆ can be susceptible to decomposition into larger metal particles in the presence of water, or to the formation of rhodium(I) dicarbonyl species in the presence of oxygen. researchgate.net However, these processes can sometimes be reversible. researchgate.net
Leaching, the dissolution of the active metal from the support, is a significant concern, particularly in liquid-phase reactions. The recovery of rhodium from spent catalysts is an important economic and environmental consideration. researchgate.net Hydrometallurgical and pyrometallurgical processes are commonly used for this purpose. researchgate.net The development of catalysts with strong metal-support interactions can help to minimize leaching. For example, rhodium catalysts supported on carbon materials with carbene-triazole ligands have shown high reusability due to a lack of rhodium leaching. nih.gov
Carbon corrosion can also contribute to catalyst deactivation, where the support material itself degrades, leading to the detachment of the active metal particles. nih.gov
Electrocatalytic Functions of Rh₆(CO)₁₆ and Related Rhodium Clusters
Rhodium-based materials have shown promise in electrocatalysis, particularly for reactions relevant to fuel cells, such as the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER).
Research has shown that Rh₆(CO)₁₆ itself can act as an electrocatalyst for oxygen reduction. researchgate.net Its exchange current density for this reaction has been reported to be an order of magnitude higher than that of platinum. researchgate.net Furthermore, it exhibits a notable resistance to common fuel cell contaminants like methanol (B129727) and carbon monoxide. researchgate.net
More broadly, rhodium and rhodium-containing alloys are being actively investigated as electrocatalysts. For instance, rhodium-iron-cobalt alloy nanoparticles embedded in nitrogen-doped graphene have been shown to be highly efficient bifunctional electrocatalysts for both HER and ORR. acs.org The alloying of rhodium with other metals can significantly enhance its catalytic activity. acs.org
The development of rhodium-based electrocatalysts with well-defined structures is an active area of research. For example, ultrafine rhodium nanoparticles with large lattice spacings and grain boundaries have been prepared through the electrochemical reduction of perovskite clusters, demonstrating impressive stability and activity for the HER. researchgate.net
The table below provides a summary of the electrocatalytic functions of rhodium-based materials.
Oxygen Reduction Reaction (ORR) on Rh₆(CO)₁₆-Derived Materials
The discrete metal carbonyl cluster, this compound (Rh₆(CO)₁₆), has been identified as a promising electrocatalyst for the oxygen reduction reaction (ORR), a critical process at the cathode of fuel cells. researchgate.netresearchgate.net Materials derived from this cluster have demonstrated notable activity, in some cases surpassing that of conventional platinum catalysts. researchgate.netresearchgate.net
Electrochemical studies utilizing the rotating disk electrode (RDE) technique have been instrumental in characterizing the ORR performance of Rh₆(CO)₁₆-based materials. researchgate.net Research indicates that the electrocatalytic activity of these materials is significantly influenced by the preparation method, including the pyrolysis atmosphere. researchgate.net
A key finding is that the exchange current density for oxygen reduction on a Rh₆(CO)₁₆-derived catalyst can be an order of magnitude higher than that of platinum. researchgate.netresearchgate.net This suggests a favorable kinetic rate for the ORR. The mechanism of the ORR on these materials is believed to proceed via a multi-electron transfer pathway, aiming for the complete reduction of oxygen to water.
Furthermore, a significant advantage of Rh₆(CO)₁₆-derived catalysts is their remarkable tolerance to the presence of methanol. researchgate.netresearchgate.net Unlike platinum catalysts, which are severely poisoned by methanol crossover from the anode in direct methanol fuel cells (DMFCs), Rh₆(CO)₁₆-based materials maintain their ORR activity. researchgate.net They have shown resistance to methanol concentrations as high as 2 mol L⁻¹. researchgate.netresearchgate.net This property makes them highly attractive candidates for application in DMFCs.
The following table summarizes the key performance indicators for the ORR on a Rh₆(CO)₁₆-derived electrocatalyst based on available research.
| Parameter | Value/Observation | Reference |
| Exchange Current Density (j₀) | One order of magnitude higher than Pt | researchgate.netresearchgate.net |
| Methanol Tolerance | Resistant to concentrations up to 2 mol L⁻¹ | researchgate.netresearchgate.net |
| Reaction Pathway | Multi-electron transfer to water |
Hydrogen Oxidation Reaction (HOR) on Rh₆(CO)₁₆-Derived Materials
In addition to its activity in the oxygen reduction reaction, this compound-derived materials have also shown significant promise as electrocatalysts for the hydrogen oxidation reaction (HOR), the fundamental anodic reaction in hydrogen fuel cells. researchgate.netresearchgate.net
The electrocatalytic performance of Rh₆(CO)₁₆ for the HOR has been evaluated through electrochemical techniques such as rotating disk electrode measurements. researchgate.net These studies have focused on determining key kinetic parameters to understand the reaction mechanism and efficiency.
A crucial characteristic of Rh₆(CO)₁₆-derived HOR catalysts is their exceptional tolerance to carbon monoxide (CO), a common contaminant in hydrogen fuel produced from reforming processes. researchgate.netresearchgate.net Conventional platinum-based anodes are notoriously susceptible to CO poisoning, which drastically reduces fuel cell performance. In contrast, materials derived from Rh₆(CO)₁₆ have demonstrated the ability to effectively oxidize hydrogen even in the presence of significant CO concentrations, reportedly as high as 0.5%. researchgate.netresearchgate.net
The polarization curves for the HOR on these novel materials have been shown to be similar in the absence and presence of CO, highlighting their robust nature. researchgate.net This CO tolerance is a major advantage for the development of more durable and less complex fuel cell systems. The kinetic parameters, including the Tafel slope, exchange current density, and charge transfer coefficient, have been calculated to quantify the HOR activity. researchgate.net
The table below outlines the notable features of Rh₆(CO)₁₆-derived materials for the HOR.
| Feature | Observation | Reference |
| CO Tolerance | Resistant to concentrations up to 0.5% | researchgate.netresearchgate.net |
| Electrochemical Performance | Polarization curves are minimally affected by CO | researchgate.net |
| Kinetic Parameters | Tafel slope, exchange current density, and charge transfer coefficient have been determined | researchgate.net |
Advanced Materials Science and Interdisciplinary Applications of Rh6 Co 16
Rh6(CO)16 as a Precision Precursor for Nanomaterial Synthesis
The well-defined structure of hexarhodium hexadecacarbonyl, with its six rhodium atoms, makes it an ideal starting material for the synthesis of highly controlled nanomaterials. The cluster can be decomposed under controlled conditions to yield rhodium nanoparticles of specific sizes and can also be integrated into more complex bimetallic systems.
Preparation of Atomically Precise Rhodium Nanoparticles and Bimetallic Clusters
The thermal decomposition of Rh6(CO)16 is a key method for producing rhodium nanoparticles with a narrow size distribution. wikipedia.org This process involves heating the cluster in a suitable solvent or on a support material, leading to the removal of the carbonyl ligands and the aggregation of the rhodium atoms into nanoparticles. The precise number of metal atoms in the precursor allows for a greater degree of control over the final particle size compared to traditional synthesis methods that use simple metal salts.
Furthermore, Rh6(CO)16 serves as a valuable precursor in the synthesis of bimetallic clusters, which often exhibit synergistic properties not found in their monometallic counterparts. While direct synthesis of bimetallic nanoparticles from Rh6(CO)16 and another metal carbonyl is a complex process, related rhodium carbonyl clusters like tetrarhodium dodecacarbonyl (Rh4(CO)12) have been successfully used to create platinum-rhodium carbonyl clusters. nih.govmiami.edu These studies demonstrate the principle of using rhodium carbonyl clusters as building blocks for heterometallic systems. The synthesis of bimetallic nanoparticles can be broadly categorized into core-shell and alloy structures, both of which are of significant interest for catalytic and electronic applications. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net
Below is a table summarizing synthetic approaches for rhodium-containing nanoparticles:
| Precursor | Method | Resulting Nanomaterial | Key Features |
| Rh6(CO)16 | Thermal Decomposition | Atomically precise Rhodium nanoparticles | Narrow size distribution |
| Rh4(CO)12 and Pt(PBut3)2 | Reaction in solution | Platinum-rhodium carbonyl clusters | Formation of heterometallic clusters with new structures and dynamical activity. nih.govmiami.edu |
| General Metal Salts | Polyol Reduction | Core-shell or alloy bimetallic nanoparticles | Synergistic catalytic and electronic properties. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net |
Controlled Growth of Metal Nanostructures from Cluster Building Blocks
The concept of using molecular clusters as building blocks for larger nanostructures is a cornerstone of bottom-up nanotechnology. Rh6(CO)16, with its defined metallic core, can theoretically be used in seeded growth methods to achieve controlled growth of larger rhodium nanostructures. rsc.org In a typical seeded growth process, pre-existing nanoparticles (seeds) are introduced into a solution containing a metal precursor, which then deposits onto the seeds, leading to their gradual enlargement. The slow and controlled decomposition of Rh6(CO)16 in the presence of rhodium seeds could enable the layer-by-layer addition of rhodium atoms, offering precise control over the final size and shape of the nanostructures. researchgate.net
The shape of rhodium nanocrystals is a critical factor in determining their catalytic and plasmonic properties. researchgate.netrsc.org By carefully controlling the reaction kinetics, including the rate of precursor addition and the temperature, it is possible to direct the growth of rhodium nanocrystals into specific shapes such as cubes and spheres. rsc.orgnih.govbohrium.comresearchgate.net The use of a well-defined precursor like Rh6(CO)16 in such shape-controlled syntheses could provide an additional level of precision.
Integration of Rh6(CO)16 into Hybrid Functional Materials
The incorporation of Rh6(CO)16 into other material matrices, such as carbon nanomaterials and oxide supports, leads to the creation of hybrid materials with tailored functionalities. These materials are of particular interest in catalysis, where the interaction between the rhodium species and the support can significantly influence catalytic activity and selectivity.
Surface Functionalization of Carbon Nanotubes and Other Nanocarbons
Carbon nanotubes (CNTs) possess exceptional mechanical and electronic properties, but their inert surfaces can limit their application. beilstein-journals.orgnih.govresearchgate.netsemanticscholar.org Surface functionalization, both covalent and non-covalent, is a key strategy to modify the properties of CNTs and to anchor other chemical species, such as catalytic metal clusters. nih.gov
While specific examples of direct functionalization of CNTs with intact Rh6(CO)16 clusters are not extensively documented, the principles of non-covalent functionalization through π-π stacking interactions are well-established. beilstein-journals.orgnih.govsemanticscholar.orgnih.gov Aromatic molecules can adsorb onto the graphitic surface of CNTs, and it is conceivable that a suitably modified Rh6(CO)16 derivative bearing aromatic ligands could be non-covalently attached to CNTs.
Covalent functionalization typically involves the creation of defects on the CNT surface, such as carboxylic acid groups, which can then be used to form amide or ester linkages with other molecules. nih.gov In principle, a functionalized Rh6(CO)16 cluster could be covalently grafted onto an oxidized CNT, leading to a robust hybrid material.
Development of Catalyst-Support Architectures for Specific Functions
The interaction between a metal catalyst and its support is crucial in heterogeneous catalysis. The choice of support and the method of catalyst preparation can significantly impact the dispersion, stability, and electronic properties of the metal nanoparticles. Rh6(CO)16 has been used as a precursor to prepare supported rhodium catalysts on various oxide supports, such as silica (B1680970) (SiO2) and alumina (B75360) (Al2O3). rsc.orgelsevierpure.com
The impregnation of a support material with a solution of Rh6(CO)16 is a common method for preparing supported rhodium catalysts. google.commpg.demdpi.comresearchgate.net Upon thermal treatment, the cluster decomposes to form rhodium nanoparticles dispersed on the support surface. Interestingly, infrared spectroscopic studies have shown that on ligand-modified silica, the adsorption of Rh6(CO)16 can lead to the formation of mononuclear rhodium complexes, such as LnRh(CO)2 and LmRh(CO), rather than intact hexarhodium clusters. rsc.org This indicates a strong interaction between the rhodium carbonyl and the functionalized support, leading to the disassembly of the cluster. This phenomenon highlights the potential to create highly dispersed, single-atom or small-cluster rhodium catalysts by carefully designing the catalyst-support architecture.
The table below outlines different approaches to creating catalyst-support architectures using rhodium precursors:
| Rhodium Precursor | Support Material | Preparation Method | Resulting Architecture | Potential Application |
| Rh6(CO)16 | Ligand-modified Silica | Impregnation and thermal treatment | Mononuclear rhodium surface complexes (LnRh(CO)2, LmRh(CO)). rsc.org | Heterogeneous catalysis with highly dispersed active sites |
| Rh6(CO)16 | γ-alumina, Silica | Adsorption from nonaqueous solution | Dispersed metallic rhodium nanoparticles. elsevierpure.com | Heterogeneous catalysis |
| Rhodium(III) chloride | Zeolite HY | Ion exchange and reduction | Rhodium nanoparticles within zeolite supercages. researchgate.net | Shape-selective catalysis |
Supramolecular Chemistry and Self-Assembly of Rh6(CO)16-based Constructs
Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. acs.org The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are central to this field. nih.govmdpi.comnih.govrsc.org While the supramolecular chemistry of Rh6(CO)16 itself is not extensively explored, the broader field of rhodium carbonyl chemistry provides insights into how such clusters could be used to form larger, organized structures.
The carbonyl ligands on the surface of the Rh6(CO)16 cluster can be substituted by other donor ligands. wikipedia.org This ligand substitution provides a powerful tool for introducing functional groups that can participate in supramolecular interactions, such as hydrogen bonding or metal-ligand coordination. For example, the reaction of Rh4(CO)12 with a platinum phosphine (B1218219) complex leads to the formation of a larger platinum-rhodium cluster, demonstrating the potential for building more complex structures from smaller rhodium carbonyl units. nih.govmiami.edu
By introducing ligands with specific recognition motifs, it is possible to direct the self-assembly of Rh6(CO)16-based building blocks into discrete supramolecular architectures or extended networks. frontiersin.org This approach could lead to the development of new materials with interesting optical, electronic, or catalytic properties arising from the organized arrangement of the rhodium clusters. The study of coordination-driven self-assembly, where metal ions and organic ligands combine to form complex structures, provides a framework for designing such systems. mdpi.com
Future Research Directions and Emerging Trends for Hexarhodium Hexadecacarbonyl
Innovations in Green and Sustainable Synthesis of Rh₆(CO)₁₆ and its Analogues
The traditional synthesis of Rh₆(CO)₁₆ often involves high pressures of carbon monoxide and volatile organic solvents, raising environmental and safety concerns. wikipedia.org Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.
One promising avenue is the exploration of mechanochemistry , which involves solvent-free or low-solvent reactions conducted through mechanical grinding or milling. proplate.comresearchgate.net This approach has been successfully applied to the synthesis of various half-sandwich iridium and rhodium complexes and other small organic molecules, suggesting its potential for the clean synthesis of Rh₆(CO)₁₆ and its analogues. proplate.comresearchgate.net By minimizing solvent waste and potentially reducing energy consumption, mechanochemistry aligns with the core principles of green chemistry. lipocoat.com
Another area of innovation lies in the use of unconventional reaction media and conditions. The synthesis of Rh₆(CO)₁₆ within the supercages of zeolites has been demonstrated, offering a "ship-in-a-bottle" approach that can influence the formation and stability of the cluster. researchgate.net This method not only provides a structured environment for the synthesis but also facilitates catalyst separation and reuse. Further research into using benign solvents, such as water or supercritical fluids, and exploring photocatalytic or electrochemical methods for cluster synthesis is anticipated. iaea.org These approaches could lead to milder reaction conditions and reduced environmental impact.
Future research will likely focus on optimizing these green synthetic routes to achieve high yields and purity, making Rh₆(CO)₁₆ and its derivatives more accessible for a broader range of applications.
Advanced In Situ and Operando Characterization Techniques for Real-Time Mechanistic Studies
Understanding the dynamic behavior of catalysts under reaction conditions is crucial for designing more efficient and robust systems. The development of advanced in situ and operando spectroscopic techniques is revolutionizing our ability to probe the structure and function of catalysts in real-time.
In situ Fourier Transform Infrared (FTIR) spectroscopy has proven to be a powerful tool for investigating the composition and transformation of rhodium carbonyl complexes, including the formation of Rh₆(CO)₁₆ from precursors like [Rh(acac)(CO)₂] under hydroformylation conditions. nih.gov This technique allows for the direct observation of key intermediates and the elucidation of reaction networks. nih.gov Similarly, in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is instrumental in studying the behavior of rhodium species on catalyst supports, particularly in the context of CO oxidation. iaea.org
The application of in situ X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provides valuable insights into the electronic state and coordination environment of rhodium atoms, especially in single-atom catalysts derived from Rh₆(CO)₁₆. sigmaaldrich.com These techniques are essential for confirming the atomic dispersion of rhodium and understanding its interaction with the support material. sigmaaldrich.com
Future trends will likely involve the combination of multiple operando techniques to obtain a more comprehensive picture of the catalytic cycle. The integration of spectroscopy with kinetic modeling will enable a deeper understanding of reaction mechanisms and catalyst deactivation pathways. Real-time monitoring of catalytic reactions using techniques like mass spectrometry will also contribute to a more holistic understanding of the roles of different species present in the reaction mixture. funcmater.comuni-wuerzburg.de
| Technique | Information Gained | Application Example for Rh₆(CO)₁₆-related systems |
| In situ FTIR | Identification of carbonyl stretching frequencies, monitoring of cluster formation and transformation. | Studying the decomposition of [Rh(acac)(CO)₂] to form [Rh₄(CO)₁₂] and subsequently Rh₆(CO)₁₆ under syngas pressure. nih.gov |
| In situ DRIFTS | Characterization of surface-adsorbed species and catalyst structure on opaque supports. | Monitoring CO adsorption on Rh single-atom catalysts supported on Al₂O₃. wikipedia.org |
| In situ XPS | Determination of the oxidation state and chemical environment of rhodium atoms. | Confirming the +1 oxidation state of Rh single atoms on a support during CO oxidation. sigmaaldrich.com |
| In situ XAS (EXAFS/XANES) | Elucidation of the local coordination environment and interatomic distances of rhodium atoms. | Verifying the single-atom nature of rhodium catalysts by the absence of Rh-Rh scattering paths. acs.org |
Computational Design of Novel Rh₆(CO)₁₆-based Catalytic Systems with Enhanced Selectivity and Efficiency
Computational chemistry has emerged as an indispensable tool in modern catalyst design, enabling the in silico prediction of catalyst properties and reaction outcomes. For Rh₆(CO)₁₆-based systems, computational approaches are being employed to design novel catalysts with tailored selectivity and enhanced efficiency.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and stability of rhodium clusters and for modeling reaction pathways. wikipedia.org DFT calculations can provide insights into catalyst-substrate interactions, transition state energies, and the origin of selectivity in catalytic reactions. wikipedia.orgacs.org For instance, DFT has been used to rationalize the selectivity of rhodium single-atom catalysts in carbene insertion reactions. acs.org
Beyond mechanistic studies, computational tools are being used for the high-throughput screening of potential catalyst candidates. By systematically modifying the ligands or support materials in a computational model, it is possible to identify promising new catalyst formulations before they are synthesized in the laboratory. This in silico design approach can significantly accelerate the discovery of novel catalysts. The development of descriptors that correlate with catalytic activity and selectivity is a key aspect of this strategy. nih.gov
Future research in this area will likely involve the integration of machine learning and artificial intelligence with quantum chemical calculations to develop predictive models for catalyst performance. These models will be able to handle the vast chemical space of potential Rh₆(CO)₁₆ derivatives and support materials, guiding experimental efforts towards the most promising candidates.
Exploration of Single-Atom and Sub-Nanometer Rhodium Catalysis Derived from Rh₆(CO)₁₆ Precursors
The use of Rh₆(CO)₁₆ as a molecular precursor for the synthesis of well-defined, atomically dispersed rhodium catalysts is a rapidly growing field. Single-atom catalysts (SACs) and sub-nanometer clusters offer the ultimate in atom efficiency and can exhibit unique catalytic properties compared to their larger nanoparticle counterparts.
The synthesis of rhodium SACs often involves the deposition of Rh₆(CO)₁₆ onto a support material, followed by a controlled thermal treatment to remove the carbonyl ligands and anchor the individual rhodium atoms. nih.gov A variety of supports have been explored, including metal oxides like ZrO₂, CeO₂, and SnO₂, as well as carbon-based materials. acs.orgnih.gov The choice of support is critical as it can influence the stability, electronic properties, and catalytic performance of the single rhodium sites. nih.govalmacgroup.com
These Rh SACs have shown exceptional performance in a range of catalytic reactions, including CO oxidation, hydroformylation, and selective C-H bond functionalization. sigmaaldrich.comacs.orgnih.gov The precise structure of the single-atom sites, often characterized by techniques like Extended X-ray Absorption Fine Structure (EXAFS), is key to their reactivity and selectivity. acs.org
Future research will focus on the development of novel support materials that can effectively stabilize high loadings of single rhodium atoms and prevent their aggregation under reaction conditions. ed.ac.uk The controlled synthesis of sub-nanometer rhodium clusters with a specific number of atoms is another exciting frontier, as these clusters can bridge the gap between single-atom and nanoparticle catalysis, potentially offering unique size-dependent catalytic properties. researchgate.netrwth-aachen.de
| Catalyst Type | Synthesis from Rh₆(CO)₁₆ | Key Characteristics | Potential Applications |
| Single-Atom Catalysts (SACs) | Deposition on a support followed by thermal treatment to remove CO ligands. | Atomically dispersed rhodium atoms, high atom efficiency, unique electronic properties. | CO oxidation, hydroformylation, selective hydrogenation, carbene insertion reactions. sigmaaldrich.comacs.orgnih.gov |
| Sub-Nanometer Clusters | Controlled decomposition of Rh₆(CO)₁₆ on a support or in solution. | Precisely defined number of atoms, size-dependent catalytic properties. | Size-selective catalysis, fundamental studies of catalytic mechanisms. |
Bio-Inspired Catalysis and Interface with Biological Systems Using Rh₆(CO)₁₆ Scaffolds
The interface between organometallic chemistry and biology is a burgeoning field with the potential to create novel therapeutic and diagnostic agents, as well as highly selective biocatalysts. While the direct application of Rh₆(CO)₁₆ in biological systems is still in its infancy, the unique properties of rhodium complexes and carbonyl clusters suggest several exciting future research directions.
One area of exploration is the development of artificial metalloenzymes , where a synthetic metal complex is incorporated into a protein scaffold. rwth-aachen.deelsevierpure.comnih.gov This approach combines the catalytic versatility of transition metals with the high selectivity and specificity of enzymes. Rhodium complexes have been successfully used to create artificial metalloenzymes for selective protein functionalization. nih.gov Future research could explore the use of Rh₆(CO)₁₆ or its derivatives as the catalytic core within a protein host, potentially leading to novel catalysts for reactions not found in nature.
The interaction of rhodium compounds with biomolecules is another area of interest. Studies have shown that rhodium(III) complexes can interact with DNA. nih.gov The potential for Rh₆(CO)₁₆ or its functionalized analogues to interact with proteins or nucleic acids is an unexplored area that could lead to new therapeutic or diagnostic applications. rsc.orgnih.gov
Furthermore, metal carbonyls are being investigated as CO-releasing molecules (CORMs) for therapeutic applications, as carbon monoxide is a signaling molecule in the body. wikipedia.orgep-coatings.com The controlled release of CO from Rh₆(CO)₁₆ or its derivatives could be triggered by specific stimuli, offering a potential strategy for targeted CO delivery.
Finally, the development of biocompatible coatings for rhodium clusters could enable their use in biological environments by preventing unwanted interactions and improving their stability. proplate.comresearchgate.netlipocoat.com Future research in this interdisciplinary field will require close collaboration between chemists, biologists, and materials scientists to fully realize the potential of Rh₆(CO)₁₆ scaffolds at the bio-interface.
Q & A
Q. What are the optimal synthetic conditions for preparing Hexarhodium hexadecacarbonyl, and how can purity be validated?
this compound is synthesized by heating Rh precursors under high-pressure CO (200 atm) at 80–200°C for 15 hours, ideally with Cu as a promoter to prevent decomposition . Key purity validation methods include:
- Infrared (IR) spectroscopy : Bands at 2073 cm⁻¹ (terminal CO), 2026 cm⁻¹ (bridging CO), and 1800 cm⁻¹ (asymmetric CO stretches) confirm structural integrity .
- Decomposition monitoring : Gradual CO loss occurs when heated in air; regeneration under CO pressure is required to maintain crystallinity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use chemically resistant gloves (EN 374 standard), full-body suits, and respiratory protection to avoid inhalation of toxic CO/CO₂ decomposition products .
- Ventilation : Ensure fume hoods or local exhaust systems to mitigate exposure to airborne particles .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture-induced degradation .
Q. How can researchers characterize the structural and thermal stability of this compound?
- X-ray diffraction (XRD) : Resolves the cluster geometry (e.g., Rh₆ core with CO ligands in terminal/bridging configurations) .
- Thermogravimetric analysis (TGA) : Quantifies CO loss kinetics under varying atmospheres (e.g., air vs. CO-rich environments) .
- Stability tests : Monitor IR band shifts during heating to detect ligand reorganization or decomposition .
Advanced Research Questions
Q. What catalytic mechanisms involve this compound, and how are reaction pathways elucidated?
- Catalytic applications : Acts as a precursor in carbonylation and hydrogenation reactions. For example, in dimethyl sulfoxide (DMSO) at 80°C, it facilitates ligand exchange with phosphines or amines, enabling tailored catalytic sites .
- Mechanistic studies : Use isotopic labeling (e.g., ¹³CO) coupled with in-situ IR spectroscopy to track ligand dynamics and intermediate formation .
- Computational modeling : Density functional theory (DFT) simulations predict electronic structures and transition states, validated against experimental IR/XRD data .
Q. How can conflicting data on thermal stability and reactivity be resolved across studies?
- Environmental controls : Discrepancies arise from atmospheric O₂ (promoting decomposition) versus CO pressure (stabilizing the cluster). Standardize testing under inert or CO-saturated conditions .
- Impurity analysis : Trace Cu or moisture may alter decomposition rates. Employ inductively coupled plasma (ICP) spectroscopy to verify metal purity .
- Reproducibility frameworks : Cross-validate results using multiple characterization techniques (e.g., TGA, IR, XRD) to isolate experimental variables .
Q. What strategies optimize this compound’s performance in heterogeneous catalysis?
- Support functionalization : Immobilize the cluster on high-surface-area materials (e.g., mesoporous silica) to enhance dispersion and recyclability .
- Ligand engineering : Substitute CO ligands with electron-donating groups (e.g., phosphines) to modulate electronic properties and catalytic activity .
- Operando studies : Combine X-ray absorption spectroscopy (XAS) with gas chromatography (GC) to monitor active sites during catalysis .
Q. How do decomposition byproducts (e.g., CO) impact experimental outcomes, and how are they mitigated?
- Gas monitoring : Use mass spectrometry (MS) to quantify CO/CO₂ emissions during reactions, correlating with catalytic deactivation .
- Scavenging agents : Introduce CO-trapping reagents (e.g., hemoglobin analogs) in closed systems to minimize toxicity risks .
- Ventilation protocols : Implement real-time gas sensors in labs to ensure safe exposure levels (<10 ppm CO) .
Methodological Notes
- Data validation : Cross-reference IR and XRD results with computational models to address structural ambiguities .
- Safety compliance : Adopt GHS hazard protocols (H302+H312+H332) and disposal guidelines per regional regulations .
- Open research gaps : Limited ecotoxicological data (PBT/vPvB assessments) necessitate further studies on environmental impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
